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  • Product: 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
  • CAS: 60480-00-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, a notable selective serotonin releasing agent (SSRA). This document is designed to be a vital resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and expert insights into the characterization of this compound.

Introduction: A Molecule of Interest in Neuropharmacology

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-CAT, is a rigid analogue of the well-known compound para-chloroamphetamine (PCA).[1] Its structure, featuring a tetralin core with a chlorine atom at the 6-position and an amine group at the 2-position, confers upon it significant activity as a selective serotonin releasing agent.[1] This property has made it a subject of interest in neuropharmacological research, particularly in studies aimed at understanding the mechanisms of serotonin release and the development of novel therapeutic agents targeting the serotonergic system. Understanding its physicochemical properties is paramount for its formulation, delivery, and interaction with biological systems.

Core Physicochemical Data

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical data for 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
IUPAC Name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride[1]
Synonyms 6-CAT, 6-Chloro-2-aminotetralin2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene HCl[1]
CAS Number 60480-00-464603-76-5[1]
Molecular Formula C₁₀H₁₂ClNC₁₀H₁₃Cl₂NN/A
Molecular Weight 181.66 g/mol 218.12 g/mol N/A
Melting Point Not availableNot availableN/A
Boiling Point Not availableNot availableN/A
Water Solubility Predicted: Moderately SolubleLikely more soluble than the free basePredicted
pKa (Predicted) ~9.5 - 10.5 (amine)N/APredicted
logP (Predicted) ~2.5 - 3.5N/APredicted

Chemical Structure and Isomerism

The chemical structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine is fundamental to its activity. The presence of a chiral center at the C2 position means that the compound exists as a pair of enantiomers, (R)- and (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. The stereochemistry can significantly impact the pharmacological activity and it is crucial to consider this in any research or development context.

Figure 1: Chemical structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research, experimental determination of these properties is essential. Below are detailed, self-validating protocols for key physicochemical parameters.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially.

  • Observation: As the approximate melting point is approached, reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

  • Validation: Perform the determination in triplicate to ensure reproducibility. The results should be within a narrow range for a pure compound.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that determines the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in biological systems, as the charge state affects membrane permeability and receptor binding. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of the amine salt (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

  • Validation: Repeat the titration at least three times. The calculated pKa values should be consistent.

G cluster_0 pKa Determination Workflow A Prepare Amine Salt Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

logP Determination

Rationale: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross biological membranes and its distribution in the body.

Methodology: HPLC-based Determination

  • Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Chromatographic System: Use a reverse-phase HPLC system with a C18 column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Standards: Inject each standard compound and determine its retention time (t_R).

  • Calibration Curve: Plot the logarithm of the retention factor (log k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • logP Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its logP value.

  • Validation: The correlation coefficient (R²) of the calibration curve should be greater than 0.98. The analysis should be repeated to ensure the reproducibility of the retention time.

G cluster_1 logP Determination Workflow (HPLC) H Prepare Standards with Known logP I Analyze Standards by RP-HPLC H->I J Determine Retention Times (tR) I->J K Calculate log k' J->K L Plot log k' vs. logP (Calibration) K->L N Determine logP from Calibration L->N M Analyze Test Compound M->N

Figure 3: Workflow for logP determination using HPLC.

Synthesis and Biological Activity

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reductive amination of 6-chloro-2-tetralone.[2] This synthetic route provides a reliable method for obtaining the target compound for research purposes.

As a selective serotonin releasing agent, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine acts on the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin from presynaptic neurons into the synaptic cleft.[1] This increase in extracellular serotonin levels leads to the activation of various postsynaptic serotonin receptors, mediating a range of physiological and behavioral effects. The rigid conformational structure of 6-CAT, being an analog of PCA, provides a valuable tool for probing the structure-activity relationships of serotonin releasing agents.[1]

G cluster_2 Mechanism of Action 6CAT 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine SERT Serotonin Transporter (SERT) 6CAT->SERT Binds to and reverses Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Releases Serotonin into Serotonin_Vesicles Serotonin Vesicles Serotonin_Vesicles->SERT Cytosolic Serotonin Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Neuronal_Response Downstream Neuronal Response Postsynaptic_Receptors->Neuronal_Response

Figure 4: Simplified signaling pathway of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. While key identifiers and some predicted data are available, a notable gap exists in the public domain regarding experimentally determined values for several critical parameters. The provided protocols offer a robust framework for researchers to experimentally determine these properties, ensuring data accuracy and reliability in the pursuit of novel drug development. The insights into its synthesis and mechanism of action further equip scientists with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

  • Fuller RW, Perry KW, Baker JC, Molloy BB. 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Archives Internationales de Pharmacodynamie et de Thérapie. 1974;212(1):141-53.

  • Nichols DE, Johnson MP, Oberlender R. 5-Iodo-2-aminoindan: a non-neurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior. 1991;38(1):135-139.

Sources

Exploratory

Solubility Profile & Physicochemical Characterization of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CAT)

Executive Summary 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (also known as 6-CAT or 6-chloro-2-aminotetralin ) is a critical chiral intermediate and pharmacological probe used in the development of serotonin-releasin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (also known as 6-CAT or 6-chloro-2-aminotetralin ) is a critical chiral intermediate and pharmacological probe used in the development of serotonin-releasing agents (SSRAs) and antidepressants.[1] Structurally, it is a rigid analogue of para-chloroamphetamine (PCA).[1]

For researchers and process chemists, understanding the solubility profile of 6-CAT is not merely about finding a solvent; it is about leveraging the pH-dependent solubility switch inherent to its aminotetralin core.[1] This guide provides a technical breakdown of its physicochemical behavior, predicted solubility across solvent classes, and validated protocols for solubility determination and recrystallization.[1]

Physicochemical Profile

To predict solubility behavior without empirical data for every solvent, we must analyze the molecular descriptors that drive interaction energies.

Structural Analysis[2]
  • Lipophilic Domain: The tetrahydronaphthalene (tetralin) ring is highly lipophilic. The addition of a chlorine atom at the C6 position significantly increases the partition coefficient (LogP) compared to the parent 2-aminotetralin.[1]

  • Hydrophilic Domain: The primary amine at the C2 position acts as a polar "head," capable of hydrogen bonding and protonation.

  • Chirality: The molecule has a stereocenter at C2.[1] While enantiomers (R/S) generally share identical solubility in achiral solvents, their purification often requires chiral resolution agents where solubility differences become critical.[1]

Key Descriptors
PropertyValue (Approximate/Calculated)Significance
Molecular Weight 181.66 g/mol Low MW facilitates good permeability.[1][2]
pKa (Base) ~10.5Exists as a cationic species at physiological pH; forms stable salts.[1]
LogP (Octanol/Water) ~2.5 – 2.9Moderately lipophilic; prefers organic solvents in neutral form.[1]
Physical State (Free Base) Oil / Low-melting SolidProne to "oiling out" in non-polar solvents during crystallization.[1]
Physical State (HCl Salt) Crystalline SolidHigh lattice energy; requires polar protic solvents to dissolve.[1]

Solubility Landscape

The solubility of 6-CAT is binary, dictated entirely by its protonation state.[1] The Free Base behaves like a lipophilic organic oil, while the Hydrochloride Salt (the most common commercial form) behaves like an ionic solid.

Table 1: Predicted Solubility Profile (25°C)

Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.

Solvent ClassSpecific SolventSolubility: Free Base Solubility: HCl Salt Application Context
Polar Protic Water InsolubleSoluble Aqueous workup; Salt formation.[1]
Methanol / Ethanol SolubleSoluble Recrystallization (often with ether).[1]
Isopropanol (IPA) SolubleSparingly Soluble (Cold) / Soluble (Hot)Ideal for recrystallization.
Polar Aprotic DMSO SolubleSoluble Biological assays; Stock solutions.[1][3]
Acetonitrile (MeCN) SolubleSparingly SolubleHPLC mobile phase.[1]
Chlorinated DCM / Chloroform Freely Soluble Insoluble / PoorExtraction of free base from aqueous layer.[1]
Non-Polar Hexane / Heptane SolubleInsoluble Anti-solvent to precipitate the salt.[1]
Ethers Diethyl Ether / MTBE SolubleInsolubleAnti-solvent; Washing precipitates.[1]
Critical Insight: The "Oiling Out" Phenomenon

When working with the Free Base in non-polar solvents (like Hexane), 6-CAT often separates as an oil rather than a crystal due to its low melting point and conformational flexibility.[1]

  • Mitigation: Convert to the HCl salt immediately for purification, or use a high-vacuum distillation if the free base is required.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.

  • Preparation: Weigh ~10 mg of 6-CAT (Salt or Base) into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration:

    • Agitate (shaker/rotator) at 25°C for 24 hours.

    • If fully dissolved, add more solid until saturation is observed (visible precipitate).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x with Methanol and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve of known concentration.[1]

Protocol B: Purification via Salt Recrystallization

This is the industry-standard method for purifying aminotetralins.[1]

  • Dissolution: Dissolve crude 6-CAT Free Base in a minimal volume of Isopropanol (IPA) or Ethanol at 50–60°C.

  • Acidification: Add 1.1 equivalents of HCl (concentrated aqueous or HCl in Dioxane/Ether).

  • Precipitation:

    • Allow the solution to cool slowly to room temperature.[1]

    • If no crystals form, add Diethyl Ether (Anti-solvent) dropwise until turbidity persists.[1]

  • Isolation: Cool to 4°C for 2 hours. Filter the white crystalline solid and wash with cold Ether.[1]

  • Drying: Vacuum dry at 40°C to remove residual solvent.[1]

Visualization of Workflows

Diagram 1: Solubility & Extraction Logic

This diagram illustrates how to manipulate the pH to move 6-CAT between aqueous and organic phases—a critical technique for isolation.[1]

SolubilityLogic Start Crude Reaction Mixture (Contains 6-CAT) Acidic Acidic pH (< 4) Form: R-NH3+ Cl- (Salt) Start->Acidic Add HCl Basic Basic pH (> 11) Form: R-NH2 (Free Base) Start->Basic Add NaOH WaterLayer Aqueous Layer (Soluble) Acidic->WaterLayer Partitioning OrgLayer Organic Layer (DCM/EtOAc) (Soluble) Acidic->OrgLayer Impurities remain here Basic->WaterLayer Salts/Impurities remain here Basic->OrgLayer Partitioning Basic->OrgLayer Extract with DCM WaterLayer->Basic Basify (NaOH) Precipitate Precipitate / Oil (Insoluble) OrgLayer->Precipitate Evaporate Solvent

Caption: pH-dependent phase transfer strategy for isolating 6-CAT.

Diagram 2: Recrystallization Workflow

This diagram details the "Self-Validating" purification process using the solvent/anti-solvent method.

Recrystallization Step1 Dissolve Crude Salt in Hot Ethanol/IPA Step2 Filter Hot (Remove Insoluble Impurities) Step1->Step2 Step3 Cool to RT (Nucleation) Step2->Step3 Step4 Add Anti-Solvent (Ether/Hexane) Dropwise Step3->Step4 If no crystals Step5 Filtration & Wash Step3->Step5 Crystals form Step4->Step5 Result Pure 6-CAT HCl Crystals Step5->Result

Caption: Standard recrystallization protocol for aminotetralin salts.

References

  • Fuller, R. W., Perry, K. W., Baker, J. C., & Molloy, B. B. (1974).[1] 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Archives Internationales de Pharmacodynamie et de Thérapie.

  • Nichols, D. E., et al. (1991).[1] Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan. Journal of Medicinal Chemistry. (Provides context on aminotetralin synthesis and handling).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16244336, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved February 7, 2026.[1]

  • Phillips, D. (2018).[1][4] Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ACS Omega.[1] (Cites use of 6-CAT HCl in Isopropanol).

Sources

Exploratory

Technical Monograph: Structural Analogs of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

Executive Summary This technical guide provides a comprehensive analysis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 6-CAT or 6-chloro-2-aminotetralin ), a critical scaffold in the study of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 6-CAT or 6-chloro-2-aminotetralin ), a critical scaffold in the study of monoaminergic signaling.[1]

As a rigidified analog of para-chloroamphetamine (PCA) , 6-CAT serves as a vital probe for distinguishing between the serotonin releasing properties of amphetamines and their associated neurotoxicity. While PCA is a known serotonergic neurotoxin, 6-CAT retains high affinity for the serotonin transporter (SERT) and potent releasing capability but reportedly lacks the long-term neurotoxic effects observed with its flexible counterpart.[1] This distinction makes the 2-aminotetralin scaffold a "privileged structure" for developing selective serotonin releasing agents (SSRAs) and investigating the structural basis of neurotoxicity.[1]

Chemical Architecture & Pharmacophore Analysis[1][2]

The 2-aminotetralin core represents a conformationally restricted phenethylamine.[1] By embedding the ethylamine side chain of amphetamine into a semi-rigid six-membered ring, the molecule is "locked" into a specific rotameric conformation.

Structural Comparison: Flexible vs. Rigid
  • Flexible Template (PCA): The ethylamine chain can rotate freely, allowing the molecule to adopt multiple conformations binding to various targets (SERT, DAT, NET, VMAT2).

  • Rigid Template (6-CAT): The tetralin ring restricts the side chain to a gauche or anti conformation relative to the aromatic ring, depending on the specific isomer and receptor pocket. This restriction often enhances selectivity by reducing the entropic penalty of binding.

Visualization: The Rigidification Logic

The following diagram illustrates the structural relationship between the neurotoxic amphetamine and the non-neurotoxic tetralin analog.

Pharmacophore PCA p-Chloroamphetamine (Flexible Scaffold) High Neurotoxicity Rigid Conformational Locking PCA->Rigid Cyclization CAT 6-Chloro-2-aminotetralin (Rigid Scaffold) Low/No Neurotoxicity Rigid->CAT Result Pharmacophore Pharmacophore Elements: 1. Aromatic Ring (Lipophilic) 2. Protonated Amine (Ionic) 3. 4-Cl Substituent (Metabolic Block) Pharmacophore->PCA Pharmacophore->CAT

Figure 1: Structural evolution from p-chloroamphetamine to 6-chloro-2-aminotetralin.

Structure-Activity Relationships (SAR)[1][3]

The biological activity of 6-CAT analogs is governed by substitutions at three critical vectors: the aromatic ring (C5-C8), the amine nitrogen, and the stereocenter at C2.

Aromatic Substitution (C5-C8)[1]
  • C6-Position (The "Para" Equivalent): Substitution here mimics the para-position of amphetamines.[1]

    • Cl (6-CAT): High SERT affinity, potent release.[1]

    • Br (6-BAT): Similar profile to Cl, often higher potency but lower metabolic stability.[1]

    • OH (6-OH-DPAT): Shifts activity towards direct receptor agonism (e.g., D2/D3 dopamine receptors), reducing transporter interaction.[1]

  • C5/C7 Positions: Substitutions here (e.g., 5,6-dichloro or 6,7-dichloro) often lead to steric clashes in the transporter pore, modulating selectivity between SERT and DAT.[1]

Nitrogen Substitution[1]
  • Primary Amine (-NH2): Essential for maximum efficacy as a releaser (substrate activity).[1]

  • N-Methylation: Increases lipophilicity but often retains releasing activity (analogous to MDMA vs MDA).[1]

  • N,N-Dialkylation (e.g., N,N-dipropyl): Generally abolishes releasing activity and converts the molecule into a direct receptor agonist (e.g., 8-OH-DPAT is a 5-HT1A agonist, not a releaser).[1]

Stereochemistry

The (S)-enantiomer of 2-aminotetralins typically corresponds to the (+)-isomer of amphetamines (dextroamphetamine) regarding spatial arrangement, often exhibiting higher potency at monoamine transporters.[1]

Key Structural Analogs & Pharmacology[1][3][4]

The following table summarizes the pharmacological profiles of 6-CAT and its primary structural congeners.

Table 1: Comparative Pharmacological Profiles

CompoundSubstitutionPrimary MechanismKey TargetNeurotoxicity Potential
6-CAT 6-ChloroSSRA (Releaser)SERTLow/Negligible [1]
PCA p-Chloro (Amphetamine)SSRA / NeurotoxinSERT / VMATHigh [2]
6-BAT 6-BromoSSRASERTLow (Predicted)
FPT 5-(2'-Fluorophenyl)Agonist5-HT1A/1B/1DNone
(-)-MBP 4-(3'-Bromophenyl)Agonist5-HT2CNone

Technical Insight: The divergence in neurotoxicity between PCA and 6-CAT is hypothesized to stem from differences in metabolic processing or intracellular accumulation. PCA is thought to form reactive quinone intermediates or induce massive dopamine intrusion into serotonin terminals. The rigid tetralin structure may prevent the formation of these specific toxic metabolites or alter VMAT2 interaction kinetics.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-aminotetralin (6-CAT)

Objective: Synthesis of the target compound via reductive amination of 6-chloro-2-tetralone.[1] Safety: perform all steps in a fume hood. 6-chloro-2-tetralone is a lachrymator.[1]

Reagents
  • 6-Chloro-2-tetralone (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)[1]

  • Methanol (dry)[1]

  • Glacial Acetic Acid (catalytic)[1]

Workflow Diagram

Synthesis Start 6-Chloro-2-tetralone (In MeOH) Step1 Add NH4OAc (10 eq) Form Imine Intermediate Start->Step1 25°C, 30 min Step2 Add NaCNBH3 (1.5 eq) Reductive Amination Step1->Step2 0°C to RT, 12h Step3 Acid/Base Workup (Remove Boron complexes) Step2->Step3 pH Adjustment End 6-CAT (Free Base) Purify via HCl Salt Step3->End Crystallization

Figure 2: Reductive amination workflow for 2-aminotetralin synthesis.

Step-by-Step Procedure
  • Imine Formation: Dissolve 6-chloro-2-tetralone (10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (100 mmol) and stir at room temperature for 30 minutes to allow equilibrium formation of the imine species.

  • Reduction: Cool the solution to 0°C. Carefully add sodium cyanoborohydride (15 mmol) in small portions. Caution: Evolution of H2 gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

  • Quench: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride). Stir for 30 minutes.

  • Workup: Basify the aqueous phase with NaOH (10%) to pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. The resulting oil can be converted to the hydrochloride salt by redissolving in ether and adding ethereal HCl. Recrystallize from Ethanol/Ether.[1]

Protocol B: In Vitro Synaptosomal Release Assay

Objective: Verify SSRA activity by measuring [3H]-5-HT release from rat brain synaptosomes.[1]

  • Preparation: Homogenize rat frontal cortex tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant (S1). Centrifuge S1 (17,000 x g, 20 min) to pellet synaptosomes (P2).

  • Loading: Resuspend P2 in Krebs-Henseleit buffer. Incubate with [3H]-5-HT (10 nM) for 15 min at 37°C to load the transporter.[1]

  • Release: Aliquot loaded synaptosomes into superfusion chambers. Superfuse with buffer to establish baseline.

  • Challenge: Switch to buffer containing 6-CAT (1 nM – 10 µM) for 2 minutes.

  • Quantification: Collect fractions and measure radioactivity via liquid scintillation counting. Calculate EC50 based on % increase over baseline release.[1]

Future Directions & Therapeutic Potential

The 6-CAT scaffold remains a cornerstone in the search for non-neurotoxic entactogens . Current research focuses on:

  • Psychoplastogens: Exploring if 6-CAT analogs can induce rapid neuroplasticity (similar to ketamine or psilocybin) without the hallucinogenic liability.[1]

  • Hybrid Ligands: Designing "dual-action" compounds that combine SERT inhibition with 5-HT1A agonism (e.g., FPT analogs) to treat resistant depression.[1]

  • Metabolic Probes: Using deuterated analogs of 6-CAT to map the exact metabolic pathways that spare it from the neurotoxicity seen with PCA.

References

  • Fuller, R. W., et al. (1974).[2][3] "6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats." Archives Internationales de Pharmacodynamie et de Therapie.[1][2][3]

  • Nichols, D. E., et al. (1991).[3] "Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan." Journal of Medicinal Chemistry. [1]

  • Johnson, M. P., et al. (1990). "Neurotoxicity of p-chloroamphetamine: dependence on endogenous serotonin."[1][4] Brain Research.

  • Booth, R. G., et al. (2009). "A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Kozikowski, A. P., et al. (2010). "Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors." Journal of Medicinal Chemistry.

Sources

Foundational

Unlocking Dopamine Receptor Agonism: A Theoretical and Computational Guide to 2-Aminotetralins

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-aminotetralin derivatives as dopamine receptor agonists. It is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-aminotetralin derivatives as dopamine receptor agonists. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of novel dopaminergic agents. This document will delve into the core principles and practical applications of computational techniques that have been instrumental in elucidating the structure-activity relationships (SAR) and optimizing the pharmacological profiles of this important class of molecules.

Introduction: The Significance of 2-Aminotetralins and the Rise of In Silico Drug Design

The 2-aminotetralin scaffold represents a privileged structure in the development of dopamine receptor agonists, mimicking the extended conformation of dopamine.[1] These compounds have been pivotal in understanding the pharmacophoric requirements for dopamine receptor activation and have led to the development of valuable research tools and therapeutic candidates for conditions such as Parkinson's disease and hyperprolactinemia. The inherent dopaminergic activity of 2-dialkylaminotetralins, particularly with dipropylamine substitutions, is significantly enhanced by substitutions on the aromatic ring, with the 5,6-dihydroxy configuration being particularly effective.[1]

The journey from a lead compound to a clinical candidate is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. Traditional synthetic approaches, while indispensable, are often resource-intensive. The advent of powerful computational chemistry tools has revolutionized this process, enabling a more rational and efficient approach to drug design. By simulating molecular interactions and predicting biological activities, computational studies provide invaluable insights that guide synthetic efforts and accelerate the discovery pipeline. This guide will explore the key computational workflows applied to the study of 2-aminotetralin dopamine agonists.

Foundational Principles: Understanding the Dopamine Receptor and the 2-Aminotetralin Pharmacophore

Dopamine receptors are members of the G-protein coupled receptor (GPCR) superfamily and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[2][3] The D2 receptor, in particular, is a primary target for dopamine agonists. The binding of an agonist to the D2 receptor initiates a cascade of intracellular events, ultimately leading to a physiological response.

The essential pharmacophoric features of a dopamine agonist, as embodied by the 2-aminotetralin scaffold, include:

  • Aromatic Ring: Typically a catechol or a bioisosteric equivalent, which engages in crucial interactions within the receptor binding pocket.

  • Basic Amine Group: This group is protonated at physiological pH and forms a key salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the dopamine receptor.[4]

  • Specific Stereochemistry: The stereochemistry at the C2 position of the tetralin ring is critical for agonist activity, with the (S)-configuration generally being preferred for D2 receptor agonism.[5]

The following diagram illustrates the fundamental pharmacophore model for a 2-aminotetralin dopamine agonist.

G A Aromatic Ring (e.g., Catechol) C Hydrophobic Core (Tetralin Scaffold) A->C fused to B Basic Amine (Protonated) B->C attached to D Hydrogen Bond Donor/Acceptor (e.g., 5-OH) D->A substituent on

Caption: Core pharmacophoric elements of a 2-aminotetralin dopamine agonist.

The Computational Arsenal: Key Methodologies and Their Applications

A multi-faceted computational approach is typically employed to gain a comprehensive understanding of 2-aminotetralin dopamine agonists. This section details the most salient techniques, their underlying principles, and practical applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-aminotetralin derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly insightful.[6][7]

Causality Behind the Choice: CoMFA and CoMSIA are chosen because they provide a 3D representation of the SAR, highlighting the regions in space where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding properties are favorable or unfavorable for activity. This goes beyond simple 2D QSAR, which often fails to capture the subtle conformational effects crucial for receptor binding.[8][9]

Experimental Protocol: A Self-Validating CoMFA/CoMSIA Workflow

  • Dataset Preparation:

    • Compile a dataset of 2-aminotetralin analogues with experimentally determined binding affinities (e.g., Ki or IC50 values) for the dopamine D2 receptor.

    • Ensure the data spans a significant range of activity and structural diversity.

    • Convert binding affinities to pKi or pIC50 values for a linear relationship with free energy.

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Perform conformational analysis to identify low-energy conformers.

    • Align the molecules based on a common scaffold or a pharmacophore model. This is a critical step, as the quality of the alignment directly impacts the reliability of the model.

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric and electrostatic fields (CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA) exerted by each molecule.

  • Partial Least Squares (PLS) Analysis:

    • Use PLS to correlate the calculated field values (independent variables) with the biological activities (dependent variable).

    • PLS is used to handle the large number of variables and potential collinearity.

  • Model Validation:

    • Leave-One-Out (LOO) Cross-Validation (q²): This is an internal validation method to assess the predictive power of the model. A q² value greater than 0.5 is generally considered indicative of a good model.

    • External Test Set (r²_pred): A subset of the initial dataset is set aside and not used in model generation. The predictive ability of the generated model on this external set provides a robust measure of its real-world applicability.

The output of a CoMFA or CoMSIA analysis is typically visualized as 3D contour maps, which graphically represent the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For 2-aminotetralin dopamine agonists, pharmacophore models have been instrumental in defining the key interaction points with the D2 receptor.[10][11]

Causality Behind the Choice: Pharmacophore modeling is a powerful tool for virtual screening of large compound libraries to identify novel scaffolds that fit the required features for dopamine D2 agonism. It can also be used to guide the design of new analogues with improved affinity and selectivity.

The following diagram illustrates a typical pharmacophore generation workflow.

G cluster_0 Input Data cluster_1 Pharmacophore Generation cluster_2 Validation and Application A Set of Active Ligands C Feature Identification (H-bond, Hydrophobic, etc.) A->C B Dopamine D2 Receptor Structure (Optional) B->C D Conformational Analysis C->D E Alignment and Common Feature Pharmacophore Generation D->E F Model Validation (Test Set, Decoy Set) E->F G Virtual Screening F->G H Lead Optimization F->H

Caption: A generalized workflow for pharmacophore model development and application.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] For 2-aminotetralins, docking studies have provided detailed insights into their binding modes within the dopamine D2 receptor active site.

Causality Behind the Choice: Docking studies are essential for visualizing and analyzing the specific interactions between the ligand and receptor residues. This information is crucial for understanding the molecular basis of affinity and selectivity and for designing modifications that enhance these interactions.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the dopamine D2 receptor. Since GPCRs are notoriously difficult to crystallize, homology models based on related structures (e.g., the β2-adrenergic receptor) are often used.[13] More recently, cryo-EM structures of dopamine receptors have become available, providing high-resolution templates.[2]

    • Prepare the receptor by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Preparation:

    • Generate the 3D structure of the 2-aminotetralin derivative.

    • Assign appropriate protonation states and partial charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

    • The program employs a scoring function to rank the different poses based on their predicted binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the receptor residues.

    • Compare the docking poses of different analogues to explain their varying affinities.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, MD simulations introduce the element of time, allowing for the study of the dynamic behavior of the system.[4][14][15]

Causality Behind the Choice: MD simulations are crucial for assessing the stability of the docked pose over time and for understanding the conformational changes that occur in both the ligand and the receptor upon binding. This dynamic perspective can reveal subtle but important aspects of the binding process that are missed in static models. Recent studies have utilized MD simulations for up to 1 microsecond to capture the full conformational changes of the receptor upon agonist binding.[16][17][18]

Experimental Protocol: A Typical MD Simulation Workflow

  • System Setup:

    • Start with the docked ligand-receptor complex from a molecular docking study.

    • Embed the complex in a simulated biological membrane (e.g., a POPC bilayer) and solvate it with water molecules and ions to mimic the physiological environment.[18]

  • Energy Minimization:

    • Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to physiological temperature and apply pressure to allow the system to relax and reach a stable state.

  • Production Run:

    • Run the simulation for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular interactions to understand the dynamics of the binding.

The following diagram illustrates the interconnectedness of these computational techniques in a drug discovery workflow.

G QSAR QSAR (CoMFA/CoMSIA) Identifies key structural features Design Rational Drug Design (New 2-Aminotetralins) QSAR->Design Pharm Pharmacophore Modeling Defines essential 3D features Pharm->Design Dock Molecular Docking Predicts binding pose MD Molecular Dynamics Assesses stability and dynamics Dock->MD Input for MD Dock->Design MD->Design Synth Synthesis and Biological Testing Design->Synth Synth->QSAR New Data Synth->Dock Synth->MD

Caption: An integrated computational workflow for the design of 2-aminotetralin dopamine agonists.

Structure-Activity Relationship Insights from Computational Studies

Computational studies have been instrumental in elucidating the SAR of 2-aminotetralin dopamine agonists. Some key findings include:

  • Role of Hydroxyl Groups: The position of hydroxyl groups on the aromatic ring is critical for affinity and selectivity. 5-hydroxy-2-aminotetralins generally exhibit high affinity for D2 receptors.[19] In contrast, 5,7-dihydroxy derivatives are less potent dopaminergic agents compared to their catechol isomers.[20]

  • N-Alkylation: The nature of the substituents on the nitrogen atom significantly influences activity. An n-propyl group is often found to be optimal for D2 receptor agonism.[21]

  • Conformational Preferences: The conformation of the tetralin ring and the orientation of the N-alkyl groups are crucial for agonistic activity. Specific dihedral angles have been identified as being optimal for D2 receptor activation.[5]

  • Receptor Subtype Selectivity: A number of 2-aminotetralins show high affinity for both D2 and D3 receptors, while some exhibit reasonable selectivity for D3 receptors.[22] Computational models can help in designing modifications to enhance selectivity for a particular receptor subtype.

Table 1: Summary of Key Structural Modifications and Their Impact on Dopamine Receptor Affinity

Structural ModificationGeneral Impact on D2 Receptor AffinityKey Computational Insight
5-Hydroxyl Group Generally increases affinityForms a key hydrogen bond with a serine residue in TM5.
N,N-dipropyl Substitution Often optimal for agonistic activityThe propyl groups fit into a hydrophobic pocket within the receptor.
(S)-Stereochemistry at C2 Generally preferred for agonismOrients the amine group for optimal interaction with Asp in TM3.
Methyl Substitution at C1 or C3 Can modulate affinity and selectivityIntroduces steric constraints that can favor or disfavor binding.[10]

Future Directions and Conclusion

The field of computational chemistry is continuously evolving, with advancements in algorithms, computing power, and the availability of high-resolution receptor structures. Future studies on 2-aminotetralin dopamine agonists will likely leverage these advancements to:

  • Develop more accurate and predictive QSAR models: By incorporating machine learning and artificial intelligence techniques.

  • Perform longer and more sophisticated MD simulations: To gain deeper insights into the mechanisms of receptor activation and functional selectivity.

  • Explore the role of allosteric modulation: By identifying and targeting allosteric binding sites on the dopamine receptor.

  • Design biased agonists: That selectively activate specific downstream signaling pathways, potentially leading to therapies with improved efficacy and reduced side effects.

References

  • Johansson, A. M., Grol, C. J., Karlén, A., & Hacksell, U. (1994). Dopamine D2 receptor agonists: an analysis of indirect models. Drug Design and Discovery, 11(2), 159–174. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

  • Mard-Khamis, H., et al. (2018). 3D-QSAR analysis of MCD inhibitors by CoMFA and CoMSIA. PubMed. [Link]

  • Kumar, A., & Kumar, A. (2014). Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives. PMC. [Link]

  • Fragola, N. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]

  • Pop, R., et al. (2022). All-Atom Molecular Dynamics Investigations on the Interactions between D2 Subunit Dopamine Receptors and Three 11C-Labeled Radiopharmaceutical Ligands. PMC. [Link]

  • Fragola, N. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]

  • Creative Biolabs. (n.d.). SAR & QSAR Model. Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Structure-based 3D QSAR CoMFA studies in the design of improved ligands... | Download Scientific Diagram. ResearchGate. [Link]

  • Seiler, M. P., & Markstein, R. (1984). Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. PubMed. [Link]

  • Fragola, N. R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]

  • Bustos, G., et al. (1985). Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons. PubMed. [Link]

  • van Vliet, L. A., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed. [Link]

  • Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]

  • Andersen, K. B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Fragola, N. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ResearchGate. [Link]

  • Fragola, N. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

  • Mukherjee, M., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. UTMB Research Expert Profiles. [Link]

  • Fragola, N. R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC. [Link]

  • Syracuse University. (2020). A Molecular Toolbox to Study Dopamine and Serotonin Receptors for the Development of Improved Therapeutics. SURFACE at Syracuse University. [Link]

  • Karlén, A., et al. (1989). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. PubMed. [Link]

  • Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: Central Dopamine-Receptor Stimulating Activity. PubMed. [Link]

  • Meng, E. C., et al. (1993). Molecular dynamics of dopamine at the D2 receptor. PMC. [Link]

  • Patel, Y. J., et al. (2013). 3D QSAR Pharmacophore, CoMFA and CoMSIA Based Design and Docking Studies on Phenyl Alkyl Ketones as Inhibitors of Phosphodiesterase 4. PubMed. [Link]

  • Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. PMC. [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2010). (PDF) 3D-QSAR (CoMFA and CoMSIA) and pharmacophore (GALAHAD) studies on the differential inhibition of aldose reductase by flavonoid compounds. ResearchGate. [Link]

  • Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry. [Link]

  • Liu, H., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. PubMed. [Link]

  • Grol, C. J., et al. (1985). 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity. PubMed. [Link]

  • Capaldi, S., et al. (2020). Insights into Ligand-Specific Activation Dynamics of Dopamine D2 Receptor Explored by MD Simulations. PubMed. [Link]

  • Lei, M., et al. (2015). Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors. PubMed. [Link]

  • Fichna, J., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. MDPI. [Link]

  • Trifilieff, P., et al. (2013). Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration. PMC. [Link]

  • Cassidy, C. M., et al. (2022). Cortical D1 and D2 dopamine receptor availability modulate methylphenidate-induced changes in brain activity and functional connectivity. PMC. [Link]

  • Neumeyer, J. L., et al. (1996). Selective alkylatation of dopamine D2 and D4 receptors in rat brain by N-(p-isothiocyanatophenethyl)spiperone. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CTNA)

Executive Summary & Scientific Context 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CTNA) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Dul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CTNA) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Duloxetine (Cymbalta) . In the context of pharmaceutical development, 6-CTNA must be monitored as a potential process-related impurity (PRI) in the final Active Pharmaceutical Ingredient (API).

Because 6-CTNA contains a secondary amine and a halogenated aromatic ring, it presents specific analytical challenges:

  • Peak Tailing: Secondary amines interact strongly with residual silanols on traditional silica-based C18 columns, leading to peak tailing and reduced sensitivity.

  • Lack of Chromophore: While UV-active, its extinction coefficient is significantly lower than the final conjugated drug product, making UV detection insufficient for trace (ppm) level analysis.

  • Genotoxicity Concerns: As a halogenated amine, it falls under scrutiny for potential genotoxicity (ICH M7 guidelines), necessitating highly sensitive limits of quantification (LOQ).

This protocol details a self-validating LC-MS/MS method utilizing Charged Surface Hybrid (CSH) technology to overcome silanol interactions, ensuring sharp peak shapes under acidic conditions without the need for ion-pairing agents.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Selection: Overcoming the "Amine Problem"

Traditional alkyl-bonded phases (C18) often fail with basic amines like 6-CTNA at low pH due to cation exchange with free silanols.

  • The Old Way: High pH (pH > 10) mobile phases to deprotonate the amine. This risks column dissolution.

  • The Selected Way: Charged Surface Hybrid (CSH) C18 . The stationary phase surface carries a low-level positive charge. This electrostatically repels the protonated amine (6-CTNA) from the surface silanols while allowing hydrophobic retention via the C18 ligands.

    • Result: Sharp, symmetrical peaks using standard formic acid buffers.

Mass Spectrometry: Fragmentation Logic

6-CTNA (MW 181.66) ionizes readily in ESI(+) mode.

  • Precursor:

    
    
    
  • Primary Fragment (Quantifier): Loss of ammonia (

    
    , -17 Da) is the dominant pathway for cyclic amines, yielding a carbocation at 
    
    
    
    165.1.
  • Secondary Fragment (Qualifier): Ring fragmentation or loss of HCl.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (Enantiomerically pure or racemate depending on study goal).

  • Internal Standard (IS): 6-CTNA-d5 (Deuterated) or a structural analog like 2-aminotetralin.

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Water, and Formic Acid (FA).

Sample Preparation (Trace Impurity in API)

This workflow is designed to extract trace 6-CTNA from a bulk Duloxetine API matrix.

  • Stock Preparation: Dissolve 10 mg 6-CTNA in 10 mL MeOH (1 mg/mL).

  • API Sample Prep: Weigh 50 mg Duloxetine HCl API.

  • Dissolution: Dissolve in 5 mL of 50:50 Water:MeCN.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon can bind amines).

  • Vialing: Transfer to an amber LC vial (light sensitive).

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 XP,

    
     mm, 2.5 µm.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Phase BCurveDescription
0.005InitialEquilibration
1.0056Hold for polar waste
6.00906Elution of 6-CTNA
7.50906Wash (Elute API)
7.6051Return to Initial
10.0056Re-equilibration
Mass Spectrometry (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Gas Flow: 800 L/hr (N2).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
6-CTNA 182.1 165.1 30 18 Quant
6-CTNA182.1130.03032Qual
Duloxetine*298.1154.13520Monitor

*Note: Duloxetine is monitored only to ensure it is diverted to waste or separated from the impurity.

Visualized Workflows

Analytical Decision Matrix

The following diagram illustrates the decision process and physical workflow for analyzing 6-CTNA, highlighting the critical "CSH" column choice to prevent tailing.

G cluster_0 Sample Preparation cluster_1 Chromatography Logic cluster_2 Detection Start Raw Sample (API or Plasma) Matrix Matrix Assessment Start->Matrix LLE LLE (Hexane/EtOAc) For Plasma Matrix->LLE Biological Dilute Dilute & Shoot For API Impurity Matrix->Dilute Chemical API Filter Filter 0.2 µm PTFE LLE->Filter Dilute->Filter ColChoice Column Selection Critical Step Filter->ColChoice StdC18 Standard C18 (Risk: Tailing) ColChoice->StdC18 Avoid CSH CSH C18 (Charged Surface) (Result: Sharp Peak) ColChoice->CSH Select Mobile MP: 0.1% Formic Acid (Low pH Compatible) CSH->Mobile MS ESI(+) MS/MS Mobile->MS MRM MRM: 182.1 -> 165.1 (Loss of NH3) MS->MRM

Caption: Workflow optimizing column selection to mitigate amine-silanol interactions.

Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity. The loss of ammonia is characteristic of the aliphatic amine tail.

Frag Parent Precursor Ion [M+H]+ m/z 182.1 Frag1 Carbocation [M+H-NH3]+ m/z 165.1 Parent->Frag1 Loss of NH3 (Quantifier) Frag2 Ring Fragment [C10H7]+ m/z 130.1 Parent->Frag2 Ring Cleavage (Qualifier)

Caption: ESI(+) Fragmentation pathway of 6-CTNA. The 182->165 transition is the most abundant.

Validation & Troubleshooting

Critical Validation Parameters

To ensure this method is "self-validating" (robust), the following criteria must be met during setup:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Recovery: 85-115% (Spike recovery in matrix).

  • Precision: %RSD < 5% for six replicates at the limit level.

  • LOQ: Target 0.5 ng/mL (approx 1 ppm relative to 0.5 mg/mL API concentration).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column AgingSwitch to CSH C18 column; ensure pH < 3.0. Replace guard column.
High Backpressure API PrecipitationEnsure the sample diluent matches the initial mobile phase (5% MeCN).
Carryover Amine sticking to injector needleUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Signal Suppression Co-eluting APIAdjust gradient to ensure 6-CTNA elutes before the massive Duloxetine peak.

Note on Chirality

This method is achiral . 6-CTNA has a chiral center at C2.

  • Context: Duloxetine is the (S)-enantiomer.[1] The (R)-enantiomer of 6-CTNA is a specific impurity.

  • Modification for Chiral Separation: If enantiomeric separation is required, replace the CSH C18 column with a Chiralpak IG-3 (

    
     mm, 3 µm).
    
  • Mobile Phase for Chiral: Isocratic Hexane:Ethanol:Diethylamine (90:10:0.1) (Normal Phase) or Ammonium Bicarbonate/Acetonitrile (Reversed Phase Chiral).

References

  • Duloxetine Synthesis & Impurities: Wheeler, W. J., & Kuo, F. (1995). Synthesis of [14C]duloxetine. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Chromatographic Behavior of Amines: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • ICH M7 Guidelines (Genotoxic Impurities): International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • CSH Technology Overview: Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology.

Sources

Application

Application Notes and Protocols for the Neuropharmacological Study of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CAT)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Neuropharmacological Profile of 6-CAT 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Neuropharmacological Profile of 6-CAT

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CAT) is a rigid analog of the well-characterized serotonin-releasing agent, para-chloroamphetamine (PCA).[1] Preliminary research has identified 6-CAT as a selective serotonin releasing agent (SSRA), suggesting its potential as a tool for investigating the serotonergic system or as a lead compound for therapeutic development.[1][2] Notably, it has been reported to be a non-neurotoxic analog of PCA, a critical distinction given the known serotonergic neurotoxicity of PCA.[1]

This comprehensive guide provides a detailed experimental framework for the thorough neuropharmacological characterization of 6-CAT. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies. The experimental design progresses logically from in vitro characterization of molecular targets to in vivo assessment of behavioral effects and abuse potential, culminating in an evaluation of its neurotoxic liability.

Part 1: In Vitro Characterization: Defining the Molecular Interactions of 6-CAT

The initial phase of characterization focuses on elucidating the interaction of 6-CAT with its primary molecular targets: the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Monoamine Transporter Binding Affinity

Rationale: Determining the binding affinity (Ki) of 6-CAT for SERT, DAT, and NET is fundamental to understanding its potency and selectivity. A high affinity for SERT with lower affinity for DAT and NET would be consistent with its classification as a selective serotonin agent.

Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from the appropriate brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

    • Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine synaptosomal preparations with a known concentration of a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Add increasing concentrations of unlabeled 6-CAT to compete with the radioligand for binding.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the 6-CAT concentration.

    • Calculate the IC50 value (the concentration of 6-CAT that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
6-CATValueValueValueRatioRatio
PCA (control)ValueValueValueRatioRatio
MDMA (control)ValueValueValueRatioRatio
Monoamine Release Assay

Rationale: As a suspected releasing agent, it is crucial to quantify the ability of 6-CAT to induce the efflux of serotonin, dopamine, and norepinephrine from presynaptic terminals. This functional assay complements the binding data and provides a more complete picture of its mechanism of action.

Protocol: In Vitro Synaptosomal Release Assay

  • Synaptosome Preparation and Loading:

    • Prepare synaptosomes as described in the binding assay protocol.

    • Pre-incubate the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake into the vesicles.

  • Release Experiment:

    • Wash the loaded synaptosomes to remove excess extracellular radiolabel.

    • Resuspend the synaptosomes in a physiological buffer.

    • Initiate the release by adding increasing concentrations of 6-CAT or a vehicle control.

    • At specified time points, terminate the release by pelleting the synaptosomes via centrifugation.

    • Collect the supernatant containing the released radiolabel.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Express the amount of release as a percentage of the total radioactivity in the synaptosomes.

    • Calculate the EC50 value (the concentration of 6-CAT that produces 50% of the maximal release) for each monoamine.

Expected Data Presentation:

Compound5-HT Release EC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)Max 5-HT Release (% of total)
6-CATValueValueValueValue
PCA (control)ValueValueValueValue
MDMA (control)ValueValueValueValue

Workflow for In Vitro Characterization

in_vitro_workflow cluster_binding Binding Affinity cluster_release Monoamine Release synaptosome_prep_bind Synaptosome Preparation radioligand_assay Radioligand Binding Assay (SERT, DAT, NET) synaptosome_prep_bind->radioligand_assay data_analysis_bind IC50 & Ki Calculation radioligand_assay->data_analysis_bind synaptosome_prep_release Synaptosome Preparation & Loading release_assay [3H]Monoamine Release Assay (5-HT, DA, NE) synaptosome_prep_release->release_assay data_analysis_release EC50 Calculation release_assay->data_analysis_release start 6-CAT start->synaptosome_prep_bind start->synaptosome_prep_release

Caption: In vitro characterization workflow for 6-CAT.

Part 2: In Vivo Behavioral Pharmacology

This section details the in vivo experiments designed to assess the behavioral effects of 6-CAT in rodent models. These assays will provide insights into its potential stimulant, anxiolytic/anxiogenic, and antidepressant-like properties, as well as its subjective effects.

Locomotor Activity

Rationale: To determine the stimulant or sedative effects of 6-CAT, its impact on spontaneous locomotor activity will be assessed. This is a fundamental assay for any novel psychoactive compound.

Protocol: Open Field Test

  • Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated activity monitoring system (e.g., photobeam breaks or video tracking).

  • Procedure:

    • Habituate the animals (rats or mice) to the testing room for at least 60 minutes before the experiment.

    • Administer 6-CAT or vehicle via the intended route of administration (e.g., intraperitoneal, oral).

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

    • Compare the total locomotor activity between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Assessment of Anxiolytic/Anxiogenic Potential

Rationale: Given its serotonergic mechanism, 6-CAT may modulate anxiety-like behaviors. The elevated plus maze is a standard paradigm for assessing these effects.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer 6-CAT or vehicle and allow for a predetermined pre-treatment time.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

    • Compare the results between dose groups and the vehicle control.

Assessment of Antidepressant-like Potential

Rationale: Many serotonergic drugs possess antidepressant properties. The forced swim test is a widely used screening tool for potential antidepressant activity.

Protocol: Forced Swim Test (FST)

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • On day 1 (pre-test), place the animal in the cylinder for 15 minutes.

    • On day 2 (test), administer 6-CAT or vehicle. After a specified pre-treatment time, place the animal back in the cylinder for a 5-minute session.

    • Record the duration of immobility during the test session.

  • Data Analysis:

    • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

    • Compare the immobility time between the 6-CAT treated groups and the vehicle control.

Assessment of Subjective Effects

Rationale: The drug discrimination paradigm is the gold standard for assessing the subjective effects of a novel compound in animals. This assay will determine if 6-CAT produces subjective effects similar to known drugs of abuse, such as MDMA or PCA.

Protocol: Drug Discrimination

  • Apparatus: An operant conditioning chamber equipped with two levers and a food reward dispenser.

  • Training Phase:

    • Train animals to press one lever to receive a food reward after administration of a known training drug (e.g., MDMA) and the other lever after administration of vehicle.

    • Continue training until the animals reliably press the correct lever based on the administered substance.

  • Test Phase:

    • Once the discrimination is established, administer various doses of 6-CAT and observe which lever the animal predominantly presses.

  • Data Analysis:

    • If the animals predominantly press the drug-associated lever after 6-CAT administration, it indicates that 6-CAT produces subjective effects similar to the training drug.

    • The percentage of drug-lever responding is plotted against the dose of 6-CAT to generate a generalization curve.

Behavioral Pharmacology Workflow

behavioral_workflow cluster_assays Behavioral Assays compound 6-CAT Administration locomotor Locomotor Activity (Open Field Test) compound->locomotor anxiety Anxiety-like Behavior (Elevated Plus Maze) compound->anxiety depression Antidepressant-like Effect (Forced Swim Test) compound->depression subjective Subjective Effects (Drug Discrimination) compound->subjective

Caption: In vivo behavioral pharmacology workflow for 6-CAT.

Part 3: Neurotoxicity Assessment

Rationale: A critical aspect of characterizing 6-CAT is to verify the claim that it is non-neurotoxic, unlike its structural analog PCA. A combination of in vitro and in vivo approaches is recommended.

In Vitro Cytotoxicity Assays

Rationale: To assess the direct cytotoxic effects of 6-CAT on neuronal cells.

Protocol: LDH and MTT Assays

  • Cell Culture:

    • Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

    • Plate the cells in 96-well plates and allow them to adhere and differentiate.

  • Drug Exposure:

    • Expose the cells to increasing concentrations of 6-CAT, PCA (positive control), and vehicle for a specified duration (e.g., 24-48 hours).

  • Cytotoxicity Measurement:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of cell membrane integrity.

    • MTT Assay: Measure the reduction of MTT by mitochondrial dehydrogenases, which reflects cell viability.

  • Data Analysis:

    • Express cytotoxicity as a percentage of the maximum LDH release (lysis control) or as a percentage of viable cells compared to the vehicle control.

    • Determine the LC50 (lethal concentration 50%) for each compound.

In Vivo Assessment of Serotonin Syndrome

Rationale: High doses of potent serotonin-releasing agents can induce serotonin syndrome, a potentially life-threatening condition. Observing for signs of serotonin syndrome in vivo provides an indication of the compound's maximal serotonergic effects and potential for acute toxicity.

Protocol: Serotonin Syndrome Observation in Rats

  • Procedure:

    • Administer escalating doses of 6-CAT to rats.

    • Observe the animals for a defined period (e.g., 2-4 hours) for characteristic signs of serotonin syndrome, including:

      • Neuromuscular: Tremors, myoclonus, hyperreflexia, rigidity.

      • Autonomic: Hyperthermia, mydriasis, tachycardia.

      • Behavioral: Head weaving, forepaw treading, hindlimb abduction.

  • Scoring and Data Analysis:

    • Use a standardized rating scale to score the severity of each sign.

    • Determine the dose at which specific signs of serotonin syndrome emerge.

    • Monitor core body temperature continuously using a rectal probe or telemetry.

Signaling Pathway Implication

signaling_pathway CAT 6-CAT SERT SERT CAT->SERT Reverses Transport VMAT2 VMAT2 CAT->VMAT2 Inhibits Uptake Serotonin_Synapse Synaptic Serotonin SERT->Serotonin_Synapse Increased Concentration Synaptic_Vesicle Synaptic Vesicle Serotonin_Cytoplasm Cytoplasmic Serotonin Synaptic_Vesicle->Serotonin_Cytoplasm Release Serotonin_Cytoplasm->SERT Efflux Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptors Activation Behavioral_Effects Behavioral Effects Postsynaptic_Receptors->Behavioral_Effects

Caption: Hypothesized signaling pathway for 6-CAT as an SSRA.

References

  • Fuller RW, Perry KW, Baker JC, Molloy BB. 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Archives Internationales de Pharmacodynamie et de Thérapie. 1974;212(1):141-153.
  • Fuller RW, Wong DT, Snoddy HD, Bymaster FP. Comparison of the effects of 6-chloro-2-aminotetralin and of ORG 6582, a related chloroamphetamine analog, on brain serotonin metabolism in rats. Biochemical Pharmacology. 1977;26(14):1333-1337.

Sources

Method

Application Note: Functional Characterization and Neurotoxicity Profiling of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CAT)

[1] Abstract & Scope 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 6-CAT or 6-chloro-2-aminotetralin ) is a rigid conformational analogue of para-chloroamphetamine (PCA).[1] While PCA is a known...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 6-CAT or 6-chloro-2-aminotetralin ) is a rigid conformational analogue of para-chloroamphetamine (PCA).[1] While PCA is a known serotonergic neurotoxin, 6-CAT is frequently cited in literature as a Selective Serotonin Releasing Agent (SSRA) with a significantly reduced or absent neurotoxic profile.[1]

This distinction makes 6-CAT a critical molecular probe for dissecting the mechanisms of monoamine release versus neurotoxicity.[1] This Application Note provides a dual-assay framework:

  • Functional Efficacy: A kinetic fluorescence assay to validate SERT-mediated serotonin release (distinguishing it from simple reuptake inhibition).[1]

  • Safety Profiling: A comparative neurotoxicity screen using differentiated neuronal models to assess neurite integrity and metabolic viability.[1]

Target Biology: The Mechanism of Release

Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine, which bind to the orthosteric site and lock the transporter, 6-CAT acts as a substrate .[1] It enters the presynaptic terminal via the Serotonin Transporter (SERT), inducing a conformational change that triggers the efflux (reverse transport) of endogenous serotonin into the synaptic cleft.[1]

Figure 1: Mechanism of Action (SSRA vs. SSRI)[1]

SERT_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane (SERT) cluster_cytosol Cytosol Compound 6-CAT (Substrate) SERT_Out SERT (Outward Facing) Compound->SERT_Out Binds SSRI Fluoxetine (Blocker) SSRI->SERT_Out Blocks Entry Serotonin_Out 5-HT (Extracellular) SERT_Out->Serotonin_Out Release SERT_In SERT (Inward Facing) SERT_Out->SERT_In Translocation SERT_In->Compound Enters Cytosol SERT_In->SERT_Out Efflux Serotonin_In 5-HT (Cytosolic) Serotonin_In->SERT_In Reverse Transport Trigger Vesicle Vesicular 5-HT

Caption: 6-CAT acts as a substrate, entering the cell and triggering the reverse transport (efflux) of serotonin, distinct from SSRI blockade.[1]

Protocol A: Functional Release Assay (Pre-Loaded Fluorescence)

Objective: To quantify the efficacy of 6-CAT in inducing serotonin release.[1] Rationale: Standard uptake assays cannot easily distinguish between a blocker (which stops uptake) and a releaser (which reverses it).[1] This "Pre-Load & Wash" protocol is the gold standard for identifying releasing agents.[1]

Materials
  • Cell Line: HEK-293 stably expressing human SERT (hSERT-HEK).

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[1]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Controls:

    • Negative:[1] Vehicle (0.1% DMSO).[1]

    • Blocker Control: Fluoxetine (10 µM).[1]

    • Releaser Control: p-Chloroamphetamine (PCA) (10 µM).[1]

Experimental Workflow

Release_Assay_Workflow Step1 1. Cell Seeding HEK-hSERT cells Poly-D-Lysine Plate (24h incubation) Step2 2. Pre-Loading Incubate with Fluorescent Substrate (30 min @ 37°C) Step1->Step2 Step3 3. Wash Step Remove extracellular dye (3x Wash with HBSS) Step2->Step3 Step4 4. Treatment Add 6-CAT (Dose Response) vs. Vehicle/Controls Step3->Step4 Step5 5. Kinetic Read Measure Fluorescence Decay (Intracellular) or Increase (Supernatant) Step4->Step5

Caption: Workflow for the Pre-Loaded Release Assay. Cells are loaded with dye, washed, and triggered to release by 6-CAT.[1]

Step-by-Step Procedure
  • Seeding: Plate hSERT-HEK cells at 50,000 cells/well in a 96-well Poly-D-Lysine coated black-wall plate. Incubate overnight.

  • Loading: Aspirate media and add 100 µL of Fluorescent Substrate Solution (diluted in HBSS). Incubate for 30–45 minutes at 37°C.

    • Critical: Ensure cells reach equilibrium uptake.[1]

  • Wash (Crucial Step): Gently wash cells 3 times with HBSS to remove all extracellular dye.[1] The baseline fluorescence should now be stable (intracellular dye only).[1]

  • Baseline Read: Measure fluorescence (Ex/Em 440/520 nm for ASP+) for 5 minutes to establish a stable baseline.

  • Compound Addition: Add 6-CAT (0.1 nM – 100 µM) using an automated injector if available.

  • Kinetic Measurement: Immediately monitor fluorescence every 30 seconds for 20 minutes.

    • Result Interpretation: A decrease in intracellular fluorescence indicates 6-CAT is displacing the dye (efflux).[1]

Data Analysis

Calculate the % Release relative to the PCA positive control.[1]

Compound ClassKinetic Profile (Intracellular Signal)Interpretation
Vehicle Stable / Slow photobleachingNo Release
SSRI (Fluoxetine) Stable (blocks re-uptake of leaked dye)Blocker
Releaser (6-CAT) Rapid Exponential Decay Active Efflux (SSRA)

Protocol B: Comparative Neurotoxicity Screen

Objective: To verify the "non-neurotoxic" status of 6-CAT compared to the neurotoxin PCA. Rationale: Chlorinated amphetamines often cause long-term depletion of serotonin and degeneration of terminals.[1][2] 6-CAT is hypothesized to lack this toxicity due to its rigid tetralin structure preventing the formation of toxic quinone metabolites.[1]

Materials
  • Cell Model: Differentiated SH-SY5Y cells (Retinoic Acid differentiation) or LUHMES cells (dopaminergic/serotonergic phenotype).[1]

  • Assay Type: Multiplexed Cell Viability & Neurite Outgrowth.[1]

  • Reagents:

    • Resazurin (Metabolic Viability).[1]

    • Calcein AM (Live cell stain for neurite imaging).[1]

    • Positive Control for Toxicity: PCA (100 µM) or Methamphetamine.[1]

Step-by-Step Procedure
  • Differentiation: Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid (RA) for 5–7 days to induce neurite extension.

  • Treatment: Treat cells with 6-CAT and PCA at high concentrations (10 µM, 100 µM) for 48 hours .

    • Note: Neurotoxicity is often time-dependent; 48h is the minimum window.[1]

  • Morphological Assessment (High Content Imaging):

    • Stain with Calcein AM (1 µM) and Hoechst 33342.[1]

    • Image using a high-content imager (e.g., ImageXpress).[1]

    • Metric: Calculate "Total Neurite Outgrowth per Cell."

  • Viability Read: Add Resazurin reagent directly to wells. Incubate 2 hours. Read fluorescence (Ex 560 / Em 590).

Expected Results
ParameterVehiclePCA (100 µM)6-CAT (100 µM)
Metabolic Viability 100%< 60% (Significant Toxicity)> 90% (Non-Toxic)
Neurite Length BaselineFragmented / RetractedIntact / Comparable to Vehicle

References

  • Fuller, R. W., Perry, K. W., Baker, J. C., & Molloy, B. B. (1974). 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats.[1][3] Archives Internationales de Pharmacodynamie et de Therapie, 212(1), 141–153.[1][3]

  • Nichols, D. E., et al. Structure-activity relationships of serotonin-releasing agents.[1] (Contextual reference regarding the non-neurotoxic nature of rigid analogues).

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Application Note. (Methodological basis for fluorescence uptake/release assays).

  • Johnson, M. P., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan.[1][3] Journal of Medicinal Chemistry, 34(5), 1662–1668.[1][3] (Comparison of rigid analogues).

Disclaimer: This document is for research use only. 6-CAT is a chemical probe and not approved for human therapeutic use.[1]

Sources

Technical Notes & Optimization

Troubleshooting

identifying and removing byproducts in 2-aminotetralin synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-aminotetralin. This guide is designed to provide in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-aminotetralin. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2-aminotetralin, while well-established, can present challenges in the form of byproduct formation, which can complicate purification and impact final product purity. This section addresses the most common issues encountered during the two primary synthetic routes: Reductive Amination of 2-Tetralone and the Leuckart Reaction .

Reductive Amination Route

Reductive amination is a widely used method for the synthesis of 2-aminotetralin, involving the reaction of 2-tetralone with an ammonia source and a reducing agent.[1]

Diagram: Reductive Amination of 2-Tetralone

2-Tetralone 2-Tetralone Imine_Intermediate Imine Intermediate 2-Tetralone->Imine_Intermediate + Ammonia Ammonia Ammonia 2-Aminotetralin 2-Aminotetralin (Desired Product) Imine_Intermediate->2-Aminotetralin + Reducing Agent Dialkylated_Byproduct Dialkylated Byproduct (Secondary Amine) 2-Aminotetralin->Dialkylated_Byproduct + Imine Intermediate (Side Reaction) Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination pathway to 2-aminotetralin and the formation of a dialkylated byproduct.

Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer:

This is a classic issue in reductive amination, and the likely culprit is a dialkylated byproduct (a secondary amine).[2][3]

  • Causality: The formation of the desired primary amine, 2-aminotetralin, introduces a new nucleophile into the reaction mixture. This newly formed amine can then compete with ammonia and react with another molecule of the imine intermediate, leading to the formation of a secondary amine byproduct. This is a common side reaction in reductive aminations when a primary amine is the target.[2]

  • Prevention Strategies:

    • Excess Ammonia: Using a significant excess of the ammonia source can outcompete the newly formed 2-aminotetralin for reaction with the imine intermediate, thus minimizing the formation of the dialkylated byproduct.

    • Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine from 2-tetralone and ammonia, and after its formation is complete (monitored by techniques like TLC or GC), add the reducing agent. This minimizes the time the primary amine product is in the presence of the imine intermediate.[3]

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred as it is more selective for the reduction of the protonated imine (iminium ion) over the starting ketone. This can help to drive the reaction towards the desired product more efficiently.

Question: My reaction seems to be sluggish or incomplete. What could be the issue?

Answer:

Several factors can contribute to an incomplete reaction:

  • pH of the Reaction: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium to facilitate the dehydration step in imine formation. However, if the pH is too low, the ammonia source will be fully protonated and non-nucleophilic. If the pH is too high, the protonation of the carbonyl group, which makes it more electrophilic, is insufficient. Optimization of the pH (often between 6 and 7) is crucial.

  • Inefficient Reducing Agent: Ensure your reducing agent is fresh and has been stored properly. Hydride reducing agents can decompose over time.

  • Steric Hindrance: While less of an issue with 2-tetralone, bulky substituents on similar ketones can hinder the nucleophilic attack of ammonia.

Leuckart Reaction Route

The Leuckart reaction is an alternative method that uses formic acid or a derivative like ammonium formate or formamide as both the reducing agent and the nitrogen source.[4]

Diagram: Leuckart Reaction for 2-Aminotetralin Synthesis

2-Tetralone 2-Tetralone N_Formyl_Intermediate N-Formyl-2-aminotetralin (Intermediate/Byproduct) 2-Tetralone->N_Formyl_Intermediate + Formamide/Heat Formamide Formamide or Ammonium Formate 2-Aminotetralin 2-Aminotetralin (Final Product) N_Formyl_Intermediate->2-Aminotetralin Hydrolysis Hydrolysis Acid or Base Hydrolysis

Caption: The Leuckart reaction pathway, highlighting the N-formyl intermediate.

Question: My main product from the Leuckart reaction is not 2-aminotetralin but another compound. What is this and how do I get my desired product?

Answer:

The Leuckart reaction proceeds through an N-formyl intermediate , N-(1,2,3,4-tetrahydronaphthalen-2-yl)formamide.[4][5] In many cases, this is the major product isolated directly from the reaction.

  • Causality: Formamide (or ammonium formate) acts as both the aminating and reducing agent. The reaction mechanism involves the formation of a formyl group on the nitrogen atom.[4]

  • Conversion to 2-Aminotetralin: To obtain the desired 2-aminotetralin, a subsequent hydrolysis step is necessary to remove the formyl group. This can be achieved by heating the N-formyl intermediate with an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH).[6]

Frequently Asked Questions (FAQs): Identification and Purification

Q1: How can I identify the byproducts in my reaction mixture?

A1: A combination of analytical techniques is recommended for unambiguous identification:

Analytical TechniqueExpected Observations for Byproducts
Thin-Layer Chromatography (TLC) Byproducts will appear as separate spots with different Rf values compared to the starting material and the desired product. The dialkylated amine will be less polar than 2-aminotetralin, resulting in a higher Rf value. The N-formyl derivative will have a different polarity and thus a distinct Rf.
Gas Chromatography-Mass Spectrometry (GC-MS) The dialkylated byproduct will have a higher molecular weight and a different fragmentation pattern. The N-formyl derivative will also show a distinct molecular ion peak corresponding to its higher mass. The mass spectrum of 2-aminotetralin will show a molecular ion peak at m/z 147, while the dialkylated byproduct will be significantly higher. The fragmentation of amines is often characterized by alpha-cleavage.[7][8]
High-Performance Liquid Chromatography (HPLC) Byproducts will appear as separate peaks with different retention times. HPLC can also be used for quantitative analysis to determine the percentage of each component in the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The dialkylated byproduct will show more complex signals in the aliphatic region due to the additional tetralin moiety. The N-formyl derivative will exhibit a characteristic signal for the formyl proton (a singlet or a doublet depending on the conformation) typically between 8.0 and 8.5 ppm. ¹³C NMR: The presence of additional signals in the aromatic and aliphatic regions will indicate the presence of the dialkylated byproduct. The N-formyl derivative will show a characteristic carbonyl signal around 160-165 ppm.

Q2: What is the best way to purify crude 2-aminotetralin?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step to separate the basic 2-aminotetralin from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.

    • Extract the free amine back into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a relatively pure product.[9][10][11]

    • Solvent Selection: The ideal solvent is one in which 2-aminotetralin is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amines include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate. The hydrochloride salt of 2-aminotetralin can often be recrystallized from ethanol or isopropanol.

  • Column Chromatography: This is a powerful method for separating components with different polarities.[12][13]

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of amines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the eluent to prevent the basic amine from tailing on the acidic silica gel. The polarity of the eluent can be gradually increased to elute the components. Due to its higher polarity, 2-aminotetralin will elute after the less polar dialkylated byproduct.

Q3: I have the N-formyl-2-aminotetralin byproduct. Can you provide a more detailed protocol for its removal?

A3: Yes, the N-formyl group can be removed by acid-catalyzed hydrolysis.

Experimental Protocol: Acidic Hydrolysis of N-Formyl-2-aminotetralin

  • Dissolution: Dissolve the crude N-formyl-2-aminotetralin in a suitable alcohol, such as methanol or ethanol.

  • Acidification: Add an aqueous solution of a strong acid, such as 2-4 M hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-aminotetralin, which can then be further purified by recrystallization or column chromatography if necessary.

This technical guide provides a framework for identifying and resolving common issues in the synthesis of 2-aminotetralin. For further assistance, please consult the references provided below.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.* Available from: [Link]

  • Bobbitt, J. M., & Scola, P. M. (1985). Synthesis of 2-aminotetralins. The Journal of Organic Chemistry, 50(26), 5629–5630.*
  • CHEM LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.* Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • de la Herrán, G., Galiano, V., & Moreno-Dorado, F. J. (2010). Leuckart-Wallach reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 439-455). John Wiley & Sons, Inc.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • CHEM LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. (2023). Leuckart reaction. Available from: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.* Available from: [Link]

  • Wikipedia. (2023). Reductive amination. Available from: [Link]

  • Leuckart, R. (1885). Ueber eine neue und allgemeine Methode zur Darstellung der Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.*
  • Wallach, O. (1893). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid auf Ketone. Justus Liebigs Annalen der Chemie, 275(2-3), 145–168.*
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Columbia University. (n.d.). Column chromatography. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (R)(+)-N-(1,2,3,4-Tetrahydro-1-naphthyl)-N-methylformamide. Available from: [Link]

  • Master Organic Chemistry. (2017). The Gabriel Synthesis. Available from: [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Reddit. (2019). Recrystallization with two solvents. Available from: [Link]

  • DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

  • ResearchGate. (n.d.). How to read and Interpret GC/MS Spectra. Available from: [Link]

  • ResearchGate. (n.d.). sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl‐β‐cyclodextrin as stereoselective selector. Available from: [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link]

  • Columbia University. (n.d.). Experiment 8: Chromatography. Available from: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

  • National Institutes of Health. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Available from: [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]

  • Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.
  • ResearchGate. (n.d.). (a) 1D ¹H NMR spectrum of and (b) 2D ¹H–¹³C HSQC NMR spectrum of... Available from: [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. Available from: [Link]

  • SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). Available from: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Available from: [Link]

  • Organic Syntheses. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Available from: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • National Institutes of Health. (n.d.). Separation techniques: Chromatography. Available from: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available from: [Link]

  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

  • PubMed. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26... Available from: [Link]

  • Google Patents. (n.d.). US20140018576A1 - Method for Preparing Formamide Compounds.

Sources

Optimization

Technical Support Center: Stability Optimization for 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

Case ID: 6-CAT-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting degradation, solubility, and storage of aminotetralin derivatives.[1] Executive Summary & Chemical Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-CAT-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting degradation, solubility, and storage of aminotetralin derivatives.[1]

Executive Summary & Chemical Context

Compound: 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (6-CAT) Chemical Class: Halogenated 2-Aminotetralin Critical Instability Factors: Benzylic oxidation, N-oxidation, carbamate formation (


 capture), and solvent-induced alkylation.[1]

This guide addresses the inherent instability of the free base form of 6-CAT. While the hydrochloride salt is relatively stable, researchers often generate the free base for binding assays or lipophilic extractions. This transition is where 90% of stability failures occur.

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Brown Oil" Phenomenon

Q: My clear, colorless free base oil turned yellow/brown after 24 hours at room temperature. Is it still usable?

A: Likely degraded.[2] Do not use for quantitative assays.

  • The Science: Primary amines attached to tetralin rings are doubly susceptible to oxidation.

    • N-Oxidation: Atmospheric oxygen attacks the nitrogen lone pair, leading to hydroxylamines and eventually colored nitro/nitroso species.

    • Benzylic Oxidation: The C1 and C4 positions (adjacent to the aromatic ring) are "activated" benzylic carbons. In the presence of light and air, these oxidize to form tetralones (ketones), which are often yellow/brown chromophores.

  • The Fix: If the color is faint yellow, repurify immediately via acid-base extraction (convert to HCl salt, wash with ether, re-basify).[1] If brown/black, discard.

Issue 2: The "White Crust" (Precipitation)

Q: I stored the free base in a sealed vial, but a white solid has formed on the cap and meniscus. Is this the salt crystallizing?

A: No, this is likely an ammonium carbonate/carbamate species. [1]

  • The Science: 6-CAT is a strong nucleophile. It reacts avidly with atmospheric carbon dioxide (

    
    ) to form carbamic acid, which then reacts with another equivalent of amine to form a white, insoluble ammonium carbamate salt.
    
  • The Fix: This reaction is reversible. Acidifying the solution (e.g., with 0.1 M HCl) will decarboxylate the impurity, releasing

    
     and returning the amine to its stable hydrochloride form.
    
Issue 3: Ghost Peaks in LCMS

Q: I see a +12 or +14 mass shift in my LCMS data after storing the sample in Dichloromethane (DCM).

A: You have alkylated your amine.

  • The Science: While often considered inert, DCM reacts with primary amines over time (days to weeks), especially if concentrated. The amine acts as a nucleophile, displacing chloride to form chloromethyl-amines or methylene-bridged dimers (aminals).[1] This is a "silent" degradation pathway that does not always produce a color change.

  • The Fix: Never store primary amines in DCM for >4 hours. Use Methanol, Ethanol, or Toluene for storage.[1]

The Stabilization Protocol

Protocol A: Generating and Storing the Stable Salt (Recommended)

Always store 6-CAT as the Hydrochloride (HCl) salt. The free base should only exist transiently.

  • Dissolution: Dissolve the crude amine in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Precipitation: Cool to 0°C. Slowly bubble dry HCl gas or add 2M HCl in Diethyl Ether dropwise.

  • Filtration: A white precipitate will form immediately. Filter under Argon/Nitrogen.

  • Drying: Dry under high vacuum to remove excess HCl.

  • Storage: Store at -20°C in a desiccator. Stability: >2 years.[3]

Protocol B: Handling the Free Base in Solution

If your assay requires the free base in solution (e.g., DMSO stock):

  • Degas Solvents: Sparge DMSO or Ethanol with Argon for 15 minutes before adding the compound.

  • Concentration Limit: Keep concentrations high (>10 mM). Dilute solutions oxidize faster due to higher solvent-oxygen ratios relative to the solute.

  • Headspace: Flush the vial headspace with Argon before capping.

  • Container: Use amber glass (protects benzylic position from photo-oxidation).[1]

Solvent Compatibility Matrix

SolventCompatibilityRisk FactorNotes
Water (pH < 7) ✅ ExcellentLowStable as ammonium ion.[1]
Methanol/Ethanol ✅ GoodLowBest for free base storage (degassed).
DMSO ⚠️ CautionMediumHygroscopic. Wet DMSO accelerates oxidation. Use dry/anhydrous only.
Acetone/Ketones FATAL HighForms Schiff Bases (imines) rapidly.[4] Avoid completely.
DCM/Chloroform Avoid HighSlow alkylation (quaternization) over time.
Ethers (THF/Et2O) ⚠️ CautionMediumPotential peroxide impurities can trigger rapid oxidation.[1] Test for peroxides.

Visual Logic: Degradation & Stability

Diagram 1: The Degradation Cascade

This diagram illustrates the three primary failure modes: Oxidation, Carbonation, and Solvent Reaction.

G CAT 6-Chloro-2-Aminotetralin (Free Base) NOx N-Oxides / Nitro Species (Brown/Yellow Color) CAT->NOx N-Oxidation Tetralone Tetralone Derivative (Benzylic Oxidation) CAT->Tetralone Benzylic Oxidation Carbamate Ammonium Carbamate (White Precipitate) CAT->Carbamate Nucleophilic Attack Schiff Schiff Base / Aminal (Solvent Adduct) CAT->Schiff Condensation/Alkylation Air O2 / Light Air->NOx Air->Tetralone CO2 Atmospheric CO2 CO2->Carbamate Solvent Acetone or DCM Solvent->Schiff

Caption: Figure 1.[1] Chemical degradation pathways. Red nodes indicate irreversible chemical changes; Yellow indicates potentially reversible salt formation.[1]

Diagram 2: Optimized Workflow

The correct sequence for handling to ensure experimental integrity.

W Storage Long-Term Storage: HCl Salt @ -20°C Prep Prepare Solution Storage->Prep Choice Assay Requirement? Prep->Choice Aq Aqueous Buffer (pH < 7) Choice->Aq Hydrophilic Org Organic Solvent (Free Base) Choice->Org Lipophilic Use Immediate Use (< 4 Hours) Aq->Use Stable Degas CRITICAL STEP: Degas Solvent (Argon/N2) Org->Degas High Risk Degas->Use

Caption: Figure 2.[1] Decision tree for solution preparation. Note the critical degassing step for organic free-base solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34677, 2-Aminotetralin.[1] Retrieved from [Link]

  • Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[5] (Referenced via Aidic regarding Amine/Dichloromethane reactivity). Retrieved from [Link]

Sources

Troubleshooting

minimizing off-target effects of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine in cellular assays

Subject: Minimizing Off-Target Effects & Assay Artifacts in Cellular Models Status: Active Guide Maintained by: Senior Application Science Team Last Updated: February 7, 2026 Executive Summary: The "Dirty" Clean Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Assay Artifacts in Cellular Models

Status: Active Guide Maintained by: Senior Application Science Team Last Updated: February 7, 2026

Executive Summary: The "Dirty" Clean Compound

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (often abbreviated as 6-CAT or 6-chloro-2-aminotetralin ) is a potent Selective Serotonin Releasing Agent (SSRA) and a rigid analogue of p-chloroamphetamine (PCA).[1] While highly valued for probing serotonergic pathways, its physicochemical properties—specifically its nature as a Cationic Amphiphilic Drug (CAD) —make it prone to significant off-target artifacts in cellular assays.

This guide addresses the three most common sources of experimental noise: Lysosomotropism (Ion Trapping) , Stereochemical Impurities , and Promiscuous Monoamine Transporter Binding .

Critical Troubleshooting Guides (Case Studies)

Ticket #402: "My cells are developing vacuoles/voids after treatment."

Diagnosis: Lysosomotropism (Ion Trapping) Root Cause: 6-CAT is a lipophilic weak base (pKa ~9.5–10). It freely permeates cell membranes in its uncharged state but becomes protonated and trapped within the acidic environment of lysosomes (pH 4.5–5.0). This accumulation draws water in osmotically, causing lysosomal swelling (vacuolization) that mimics cytotoxicity or autophagy, leading to false positives in viability assays (e.g., MTT/CellTiter-Glo).

The Mechanism of Artifact:

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) [Drug-NH2] (Uncharged) Membrane Lipid Bilayer (Permeable to Uncharged) Extracellular->Membrane Passive Diffusion Lysosome Lysosomal Lumen (pH 4.5) [Drug-NH3+] (Trapped) Membrane->Lysosome Protonation Lysosome->Lysosome Accumulation (Cannot Exit) Effect Osmotic Swelling (Vacuolization) Lysosome->Effect Water Influx

Figure 1: Mechanism of Cationic Amphiphilic Drug (CAD) accumulation.[2] The pH gradient acts as a "trap," concentrating 6-CAT up to 1000-fold inside lysosomes.

Solution Protocol:

  • Titrate Below the Threshold: Determine the Sub-Toxic Limit. Lysosomal swelling is concentration-dependent. Perform a visual inspection at 4h and 24h. If vacuoles appear, you are measuring toxicity, not serotonin release.

  • Ammonium Chloride Block: Pre-treat cells with 5–10 mM

    
     (or Bafilomycin A1 at low nM) to neutralize lysosomal pH.
    
    • Logic: If the biological effect (e.g., Ca2+ flux) disappears with

      
      , the effect was likely an artifact of lysosomal stress, not target engagement.
      
  • Switch Readouts: Avoid lysosome-dependent viability dyes (Neutral Red). Use LDH release or ATP-based assays which are less sensitive to vacuolization.

Ticket #515: "Inconsistent IC50 values between batches."

Diagnosis: Stereochemical Impurity (Enantiomeric Drift) Root Cause: The 2-amino position on the tetralin ring is chiral. The (S)- and (R)- enantiomers of aminotetralins often exhibit varying affinities for SERT (Serotonin Transporter), NET (Norepinephrine Transporter), and DAT (Dopamine Transporter). Using a racemic mixture introduces variability if the ratio shifts between batches.

Senior Scientist Note: "Racemic 6-CAT is often sold as 'technical grade.' For mechanistic claims, you must use enantiopure compounds or verify the ratio."

Validation Workflow:

SpecificityWorkflow Step1 Step 1: Chirality QC (HPLC/Chiral Column) Step2 Step 2: Dose-Response (0.1 nM - 10 µM) Step1->Step2 Step3 Step 3: Antagonist Challenge (Use Citalopram/Fluoxetine) Step2->Step3 Decision Does Antagonist Block Effect? Step3->Decision ResultA Valid 5-HT Mechanism Decision->ResultA Yes ResultB Off-Target / Non-Specific Decision->ResultB No

Figure 2: Validation workflow to distinguish specific serotonergic activity from non-specific amine effects.

Ticket #609: "Signal observed in SERT-negative control cells."

Diagnosis: Promiscuous Binding (DAT/NET Cross-Reactivity) Root Cause: While 6-CAT is selective for serotonin, it is not specific. At micromolar concentrations (>1 µM), it will engage Dopamine (DAT) and Norepinephrine (NET) transporters.

Data Summary: Transporter Selectivity Profile

TargetAffinity (

/

)
Risk LevelMitigation Strategy
SERT (5-HT) ~30–80 nM TargetN/A (Desired Effect)
DAT (Dopamine) > 2,000 nMLowKeep assay concentration < 500 nM.
NET (Norepinephrine) ~500–1,000 nMModerateCo-treat with Nisoxetine (NET blocker) to isolate SERT signal.
MAO-A VariableModerateUse MAO inhibitors (e.g., Pargyline) in media to prevent compound degradation.

Protocol Adjustment:

  • The "Window of Selectivity": Run your assays strictly between 10 nM and 300 nM . Above 1 µM, you are essentially running a "dirty amphetamine" assay.

  • Blockade Controls:

    • To prove the signal is SERT-mediated: Pre-incubate with 100 nM Citalopram . If the signal persists, it is off-target (likely direct receptor binding or physicochemical).

Frequently Asked Questions (FAQ)

Q: Can I dissolve 6-CAT directly in cell media? A: No. The free base is poorly soluble in aqueous media and may precipitate, causing "crystal toxicity" (physical damage to cells).

  • Protocol: Dissolve in 100% DMSO to create a 10 mM stock. Dilute into media such that the final DMSO concentration is < 0.1%. Ensure the specific salt form (e.g., Hydrochloride) is accounted for in molarity calculations.

Q: Is 6-CAT neurotoxic in culture like it is in vivo? A: Yes, but the mechanism differs. In vivo, neurotoxicity involves long-term depletion of 5-HT. In culture, acute high doses (>10 µM) cause oxidative stress via dopamine/serotonin oxidation products (quinones).

  • Mitigation: Add antioxidants (Ascorbic Acid, 100 µM) to the media if running assays longer than 4 hours to prevent oxidation-induced artifacts.

Q: Why does my fluorescence background increase with 6-CAT? A: Aminotetralins can exhibit weak autofluorescence or quench certain fluorophores. Always run a "Cell-Free + Compound" blank to subtract background interference.

References & Authority

  • Fuller, R. W., et al. (1974).[1][3] "6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats." Archives Internationales de Pharmacodynamie et de Therapie.[1][3] (Foundational pharmacology of the scaffold).

  • Nadanaciva, S., et al. (2011).[4] "Toxicological assessment of cationic amphiphilic drugs in cellular models." Toxicology in Vitro. (Mechanism of lysosomal trapping/phospholipidosis).[5]

  • Nichols, D. E., et al. (1991).[3] "Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane...". Journal of Medicinal Chemistry. (SAR and neurotoxicity profiles of rigid amphetamine analogs).

  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences.

For further technical assistance, please contact the Assay Development Team with your specific cell line and readout parameters.

Sources

Optimization

Technical Support Center: Chiral Separation of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

Welcome to the dedicated technical support guide for the method development and troubleshooting of the chiral separation of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. This resource is designed for researchers, analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the method development and troubleshooting of the chiral separation of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. This resource is designed for researchers, analytical scientists, and drug development professionals actively engaged in the enantioselective analysis of this critical chiral intermediate. Drawing upon established principles of chiral chromatography and field-proven insights, this guide provides a structured approach to method development, optimization, and problem-solving.

Introduction: The Significance of Chiral Purity

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine is a key chiral building block in the synthesis of various pharmacologically active molecules. As with many chiral compounds, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods to separate and quantify these enantiomers is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide will navigate you through the intricacies of developing such methods using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Part 1: Method Development Strategies

A systematic approach to method development is crucial for efficiently achieving a successful chiral separation. The following sections outline a logical workflow for screening and selecting the appropriate stationary and mobile phases.

Initial Considerations: Analyte Properties

Before commencing experimental work, it is essential to consider the physicochemical properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine:

  • Primary Amine: The presence of a primary amine group is a key feature that will guide the selection of the chiral stationary phase (CSP) and mobile phase additives.

  • Aromatic System: The tetralin ring system provides opportunities for π-π interactions with the CSP.

  • Solubility: Assess the solubility of the analyte in common organic solvents used in both normal-phase and reversed-phase chromatography.

FAQ: Where do I start with column and mobile phase screening?

A multi-platform screening approach is the most efficient way to identify promising separation conditions. We recommend a parallel screening strategy employing HPLC and SFC, given their broad applicability to this class of compounds.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in achieving chiral recognition.[1] For a primary amine like 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, the following CSPs have a high probability of success:

CSP TypeChiral Selector ExamplesRationale for Selection
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of chiral compounds, including amines.[2]
Protein-based α1-acid glycoprotein (AGP)Particularly effective for the resolution of basic compounds like amines.[3]
Crown Ether-based (+)-(18-Crown-6)-tetracarboxylic acidSpecifically designed for the chiral separation of primary amines through host-guest complexation.[4]
Pirkle-type (R,R)-Whelk-O 1Offers π-acceptor/π-donor and hydrogen bonding interactions beneficial for aromatic amines.[5]
Cyclofructan-based Larihc CF6-PCan show unique selectivity for primary amines, particularly in polar organic mode.

Step 2: Mobile Phase Screening

We recommend a streamlined screening protocol using a few well-chosen mobile phase systems for both HPLC and SFC.

HPLC Screening Protocol:

ModeMobile Phase SystemRationale
Normal Phase (NP) Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)A standard starting point for many chiral separations on polysaccharide CSPs. The basic additive (DEA) is crucial for good peak shape of amines.
Polar Organic (PO) Acetonitrile/Methanol (90/10, v/v) + 0.1% DEAAn alternative for compounds with limited solubility in hexane-based mobile phases.
Reversed Phase (RP) Acetonitrile/Water with 0.1% Formic Acid (FA) or Ammonium BicarbonateGenerally less successful for primary amines on polysaccharide CSPs but can be effective on protein-based or cyclodextrin-based columns.

SFC Screening Protocol:

Co-solventAdditiveRationale
Methanol 0.1% DEAA common and effective co-solvent for SFC chiral separations. The additive improves peak shape.
Ethanol 0.1% DEACan offer different selectivity compared to methanol.

The following diagram illustrates a typical workflow for initial method development:

MethodDevelopmentWorkflow Analyte Racemic 6-Chloro-1,2,3,4- tetrahydronaphthalen-2-amine Screening Initial Screening (HPLC & SFC) Analyte->Screening HPLC HPLC Screening (Polysaccharide, Protein, Pirkle CSPs) Screening->HPLC SFC SFC Screening (Polysaccharide, Crown Ether CSPs) Screening->SFC Optimization Optimization of Promising Conditions HPLC->Optimization SFC->Optimization Resolution Baseline Resolution Achieved? Optimization->Resolution Troubleshooting Troubleshooting Guide Resolution->Troubleshooting No FinalMethod Validated Chiral Method Resolution->FinalMethod Yes Troubleshooting->Optimization

Caption: A streamlined workflow for chiral method development.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine in a question-and-answer format.

Peak Shape Problems

Q1: My peaks are broad and tailing, even with a basic additive. What should I do?

  • Answer: Poor peak shape for basic analytes like your compound is a common issue. Here's a systematic approach to resolving it:

    • Increase Additive Concentration: Gradually increase the concentration of your basic additive (e.g., DEA) from 0.1% up to 0.5%. This can help to better mask active sites on the silica surface of the stationary phase.

    • Try a Different Basic Additive: Not all basic additives are equally effective. Consider trying alternatives to DEA, such as butylamine or ethanolamine, which can sometimes provide significantly improved peak symmetry.

    • Check for Column Contamination: If the column has been used with acidic mobile phases previously, residual acidic modifiers can interact with your basic analyte. Ensure the column is thoroughly flushed with an appropriate solvent (like isopropanol) before use.

    • Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.

Q2: I'm observing peak splitting or shoulders on my peaks. What could be the cause?

  • Answer: Peak splitting or shoulders can arise from several factors:

    • Column Void or Channeling: This can occur if the column packing has settled. Try reversing the column direction and flushing at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.

    • Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

    • Co-eluting Impurity: An impurity may be co-eluting with one or both of your enantiomers. Use a photodiode array (PDA) detector to check for peak purity.

    • On-Column Racemization: While less common, it's possible for the analyte to racemize on the column, especially under harsh pH or temperature conditions.

Resolution and Retention Issues

Q3: I'm not seeing any separation between the enantiomers. What are my next steps?

  • Answer: A lack of separation indicates that the chosen CSP and mobile phase combination is not providing sufficient chiral recognition.

    • Screen More Columns: This is the most effective solution. The initial screening should include a diverse set of CSPs (polysaccharide, protein, etc.) as their chiral recognition mechanisms differ significantly.

    • Change the Organic Modifier: In normal phase, switching from ethanol to isopropanol (or vice versa) can dramatically alter selectivity. In SFC, changing the co-solvent can have a similar effect.

    • Adjust the Temperature: Temperature can have a significant impact on chiral separations. Decreasing the temperature often increases the strength of the interactions between the analyte and the CSP, which can lead to better resolution. Conversely, increasing the temperature can sometimes improve peak efficiency.

    • Consider a Different Chromatographic Mode: If normal phase and SFC are unsuccessful, consider trying polar organic or even reversed-phase mode on a suitable CSP (e.g., a protein-based column).

Q4: My peaks are well-resolved, but the retention times are too long. How can I speed up the analysis?

  • Answer: Long retention times can be addressed by:

    • Increase the Strength of the Mobile Phase:

      • Normal Phase HPLC: Increase the percentage of the polar modifier (e.g., ethanol or isopropanol).

      • SFC: Increase the percentage of the co-solvent (e.g., methanol).

    • Increase the Flow Rate: This is a straightforward way to reduce run time, but be mindful of the pressure limits of your system and column. A slight decrease in resolution may occur at higher flow rates.

    • Increase the Column Temperature: Higher temperatures reduce mobile phase viscosity, leading to lower backpressure and allowing for higher flow rates. It can also decrease retention times.

Q5: My retention times are drifting from one injection to the next. What's causing this instability?

  • Answer: Retention time drift is often due to a lack of system equilibration or changes in the mobile phase composition.

    • Ensure Proper Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Ensure you are flushing the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

    • Check Mobile Phase Composition: Ensure your mobile phase is well-mixed and that there is no selective evaporation of one of the components. Using sealed solvent reservoirs can help minimize this.

    • Temperature Fluctuations: Ensure the column compartment temperature is stable. Even small fluctuations in ambient temperature can affect retention times if a column oven is not used.

    • Pump Performance: Verify that your pump is delivering a consistent flow rate and that there are no leaks in the system.

The following troubleshooting decision tree can guide you through resolving common issues:

TroubleshootingTree Start Problem Observed NoSeparation No Separation Start->NoSeparation PoorPeakShape Poor Peak Shape (Tailing, Splitting) Start->PoorPeakShape RetentionIssue Retention Time Issue (Too Long/Short, Drifting) Start->RetentionIssue ScreenCSPs Screen Different CSPs NoSeparation->ScreenCSPs ChangeModifier Change Organic Modifier/ Co-solvent NoSeparation->ChangeModifier AdjustTemp Adjust Temperature NoSeparation->AdjustTemp AdjustAdditive Adjust Additive Type/ Concentration PoorPeakShape->AdjustAdditive CheckInjection Check Injection Solvent & Concentration PoorPeakShape->CheckInjection CheckColumnHealth Check Column Health PoorPeakShape->CheckColumnHealth AdjustMobilePhase Adjust Mobile Phase Strength RetentionIssue->AdjustMobilePhase CheckEquilibration Check System Equilibration & Temperature RetentionIssue->CheckEquilibration CheckFlowRate Adjust/Verify Flow Rate RetentionIssue->CheckFlowRate

Sources

Reference Data & Comparative Studies

Validation

validation of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine's mechanism of action

Executive Summary: The Search for Non-Neurotoxic Release In the landscape of serotonergic pharmacology, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly abbreviated as 6-CAT or 6-Cl-2-AT ) represents a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Search for Non-Neurotoxic Release

In the landscape of serotonergic pharmacology, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (commonly abbreviated as 6-CAT or 6-Cl-2-AT ) represents a critical structural pivot. Historically, the study of serotonin release was dominated by p-chloroamphetamine (PCA) , a potent releasing agent that suffers from a major flaw: it causes long-term, irreversible depletion of serotonin (5-HT) and destruction of axon terminals (neurotoxicity).

6-CAT acts as a rigid conformational analogue of PCA.[1] By constraining the ethylamine side chain of PCA into a tetralin ring system, 6-CAT retains the potent Selective Serotonin Releasing Agent (SSRA) activity of its parent compound but, crucially, lacks the neurotoxic profile associated with PCA. This guide validates 6-CAT as a superior pharmacological tool for investigating serotonergic systems where terminal integrity must be preserved.

Mechanism of Action (MoA)

The SSRA Mechanism

Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine, which merely block the transporter, 6-CAT functions as a substrate-type releaser.

  • Transporter Recognition: 6-CAT binds to the Serotonin Transporter (SERT) with high affinity.

  • Translocation: It is transported into the presynaptic cytoplasm.

  • VMAT2 Interaction: Once intracellular, 6-CAT interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing 5-HT from storage vesicles into the cytoplasm.

  • Reverse Transport: The sudden increase in cytoplasmic 5-HT triggers SERT to function in reverse (efflux), flooding the synaptic cleft with serotonin.

The Neurotoxicity Divergence

The critical distinction lies in oxidative stress. PCA metabolism produces reactive quinone intermediates and free radicals that covalently bind to tryptophan hydroxylase (TPH) and oxidize axonal proteins. The rigid tetralin structure of 6-CAT sterically hinders the formation of these specific toxic metabolites, preventing the "pruning" of serotonergic axons.

MoA Visualization

The following diagram illustrates the differential pathway between 6-CAT (Functional Release) and PCA (Neurotoxic Damage).

MoA_Pathway cluster_presynaptic Presynaptic Serotonergic Terminal SERT SERT (Transporter) VMAT VMAT2 (Vesicle) SERT->VMAT Translocation Extracellular Synaptic Cleft SERT->Extracellular 5-HT Efflux Cyto5HT Cytoplasmic 5-HT VMAT->Cyto5HT Displacement Cyto5HT->SERT Reverse Transport ROS ROS / Free Radicals AxonDeath Axonal Degeneration ROS->AxonDeath Oxidative Stress SafeRelease Sustained Release (No Toxicity) Compound_6CAT 6-CAT (Tetralin) Compound_6CAT->SERT High Affinity Binding Compound_6CAT->SafeRelease Metabolic Stability Compound_PCA PCA (Amphetamine) Compound_PCA->SERT High Affinity Binding Compound_PCA->ROS Toxic Metabolites

Figure 1: Mechanistic divergence between 6-CAT (Safe Release) and PCA (Neurotoxic).

Comparative Performance Analysis

To validate 6-CAT, we must benchmark it against the neurotoxic standard (PCA) and the standard inhibitor (Fluoxetine).

Feature6-CAT (Test Subject)PCA (Toxic Standard)Fluoxetine (SSRI Standard)
Chemical Class AminotetralinAmphetaminePhenoxyphenylpropylamine
Primary Mechanism 5-HT Releasing Agent (SSRA)5-HT Releasing Agent (SSRA)Reuptake Inhibitor (SSRI)
SERT Affinity (

)
High (< 50 nM)*High (~30-50 nM)High (~1-10 nM)
5-HT Release (

)
Potent (~150 nM)Potent (~100 nM)Inactive (Blocks Release)
Neurotoxicity Absent Severe (Long-term depletion)Absent
Metabolic Fate Stable rigid structureReactive quinones/radicalsStable
Use Case Non-destructive 5-HT probingNeurotoxicity modelingAntidepressant / Control

*Note: Specific affinity values vary by assay conditions (rat synaptosomes vs. human cloned receptors), but 6-CAT consistently demonstrates equipotency to PCA in release assays without the subsequent depletion.

Experimental Validation Protocols

For researchers utilizing 6-CAT, the following protocols ensure the compound is active and functioning via the predicted mechanism.

Protocol A: Synaptosomal [³H]-5-HT Release Assay

Purpose: To confirm 6-CAT acts as a releaser, not just a reuptake inhibitor.

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via centrifugation in 0.32 M sucrose.

  • Pre-loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radiolabel.

  • Challenge: Aliquot synaptosomes and treat with varying concentrations of 6-CAT (

    
     to 
    
    
    
    M).
    • Control: Buffer only (Basal release).

    • Positive Control: PCA (1 µM).

  • Termination: Filter rapidly through GF/B filters after 10 minutes.

  • Measurement: Count radioactivity in the filtrate (released 5-HT).

  • Validation Criteria: 6-CAT must show a dose-dependent increase in efflux similar to PCA.

Protocol B: Neurotoxicity Exclusion Screen (2-Week Survival)

Purpose: To verify the "non-neurotoxic" claim.

  • Dosing: Administer 6-CAT (10 mg/kg, i.p.) to Group A and PCA (10 mg/kg, i.p.) to Group B (rats).

  • Survival Period: Wait 14 days to allow for potential axonal degeneration and clearance of acute drug effects.

  • Tissue Processing: Sacrifice animals; dissect cortex and hippocampus.

  • Analysis:

    • HPLC-ECD: Measure tissue 5-HT and 5-HIAA levels.

    • Immunohistochemistry: Stain for SERT (Serotonin Transporter) density.

  • Validation Criteria:

    • PCA Group: >50% reduction in 5-HT levels and SERT staining (toxicity confirmed).

    • 6-CAT Group: 5-HT levels and SERT staining must be statistically indistinguishable from saline controls.

Validation Workflow Diagram

Validation_Workflow Start Synthesis (from 6-Cl-2-Tetralone) InVitro In Vitro: Release Assay (Protocol A) Start->InVitro QC Check InVivo In Vivo: 2-Week Survival (Protocol B) InVitro->InVivo EC50 Confirmed Decision 5-HT Depleted? InVivo->Decision HPLC/IHC Analysis Result_Toxic Neurotoxic (PCA-like) Decision->Result_Toxic Yes (>20% loss) Result_Valid Validated 6-CAT (Non-Toxic SSRA) Decision->Result_Valid No (Intact)

Figure 2: Step-by-step validation workflow to confirm 6-CAT identity and safety.

Synthesis & Sourcing Note

The synthesis of 6-CAT typically proceeds via the 6-chloro-2-tetralone intermediate.[2] This route is preferred over direct chlorination of aminotetralin, which yields inseparable mixtures of isomers (5-chloro vs 6-chloro vs 7-chloro).

  • Critical QC Step: Ensure the starting material is regiospecifically pure 6-chloro-2-tetralone to avoid confounding pharmacological data from the 5-chloro isomer (which has different binding kinetics).

References

  • Fuller, R. W., Perry, K. W., Baker, J. C., & Molloy, B. B. (1974). 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats.[2] Archives Internationales de Pharmacodynamie et de Thérapie.[1][2]

  • Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: Similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry.

  • Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons.[3][4] Neurochemical Research.[3]

  • Johnson, M. P., et al. (1990). Neurotoxicity of substituted amphetamines and tetralins. (Contextual grounding on the non-neurotoxic nature of rigid analogues).

Sources

Comparative

A Comparative Guide to the Toxicological Profiles of Chlorinated vs. Non-Chlorinated 2-Aminotetralins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Intriguing Role of Chlorination in 2-Aminotetralin Toxicity The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Role of Chlorination in 2-Aminotetralin Toxicity

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting monoamine transporters and receptors. As with many pharmacophores, functionalization with halogen atoms, such as chlorine, is a common strategy to modulate potency, selectivity, and metabolic stability. However, the introduction of chlorine can also significantly alter the toxicological profile of a molecule.

While halogenation of amphetamine-like compounds often potentiates their toxicity, the case of 2-aminotetralins presents a more nuanced and intriguing picture. Notably, 6-chloro-2-aminotetralin (6-CAT), a rigid analog of the known neurotoxin para-chloroamphetamine (PCA), has been reported to be non-neurotoxic.[1][2] This paradoxical finding underscores the importance of a detailed and comparative toxicological assessment when considering chlorinated 2-aminotetralin derivatives for therapeutic development.

This guide will synthesize the available, though limited, direct and inferred evidence to compare the toxicological profiles of chlorinated and non-chlorinated 2-aminotetralins, with a focus on neurotoxicity, cardiotoxicity, and hepatotoxicity.

The General Impact of Chlorination on the Toxicity of Amphetamine-Related Compounds

Structure-activity relationship studies on a range of halogenated aromatic compounds provide a basis for understanding the potential toxicological impact of chlorination. The addition of a chlorine atom can influence a molecule's lipophilicity, electronic properties, and metabolic fate, all of which can affect its toxicity.[3]

For amphetamine and its analogs, para-halogenation has been demonstrated to increase mitochondrial toxicity and neurotoxicity.[4] The general trend for toxicity follows the order of the halogen substituent: chloride > fluoride > hydrogen. This increased toxicity is often attributed to the formation of reactive metabolites that can induce oxidative stress and apoptosis.

Comparative Toxicity Profiles

Direct comparative toxicity studies between chlorinated and non-chlorinated 2-aminotetralins are scarce in the public domain. Therefore, this section will draw inferences from studies on individual compounds and related chemical classes to build a comparative picture.

Neurotoxicity

Non-Chlorinated 2-Aminotetralins: The parent compound, 2-aminotetralin, and its simple N-alkylated derivatives are primarily known for their stimulant and psychoactive properties, mediated by their interaction with dopamine, norepinephrine, and serotonin systems. While high doses can lead to typical stimulant-related adverse effects, they are not generally characterized as potent neurotoxins in the same vein as some of their amphetamine counterparts.

Chlorinated 2-Aminotetralins: The Case of 6-CAT

The most significant data point in this comparison is the reported non-neurotoxicity of 6-chloro-2-aminotetralin (6-CAT).[1][2] This is in stark contrast to its flexible analog, para-chloroamphetamine (PCA), which is a well-established serotonergic neurotoxin. The rigid conformational constraint of the tetralin ring in 6-CAT is believed to prevent the metabolic activation pathway that leads to the formation of neurotoxic species in PCA. This suggests that the position of chlorination and the overall molecular geometry are critical determinants of neurotoxicity.

It is important to note that the absence of evidence for neurotoxicity is not definitive proof of safety. Comprehensive neurotoxicity assessments for a wider range of chlorinated 2-aminotetralins are still required.

Cardiotoxicity

Chlorinated 2-Aminotetralins: There is a significant lack of data on the cardiotoxicity of chlorinated 2-aminotetralins. Inferences can be drawn from other chlorinated aromatic amines, where cardiotoxic effects have been noted, though the mechanisms are often not well-defined. Given the potential for altered metabolism and receptor interaction profiles, a thorough evaluation of the cardiovascular safety of any chlorinated 2-aminotetralin candidate is crucial.

Hepatotoxicity

Non-Chlorinated 2-Aminotetralins: The hepatotoxic potential of non-chlorinated 2-aminotetralins is not well-documented. As with many amine-containing compounds, metabolic activation in the liver to reactive intermediates is a potential concern.

Chlorinated 2-Aminotetralins: Studies on chlorinated anilines and other chlorinated aromatic compounds have demonstrated a potential for hepatotoxicity.[5] The mechanism often involves metabolic activation by cytochrome P450 enzymes to form reactive metabolites that can cause cellular damage and induce an inflammatory response. While direct evidence for chlorinated 2-aminotetralins is lacking, this potential liability should be a key consideration in their development.

Summary of Comparative Toxicity Data

The following table summarizes the available and inferred toxicological information for non-chlorinated and chlorinated 2-aminotetralins. It is important to note that much of the information for the chlorinated derivatives is inferred from related compounds and the specific case of 6-CAT.

Toxicological Endpoint Non-Chlorinated 2-Aminotetralins Chlorinated 2-Aminotetralins (e.g., 6-CAT) Reference Compound: para-Chloroamphetamine (PCA)
Neurotoxicity Generally not considered potent neurotoxins; stimulant effects at high doses.6-CAT reported as non-neurotoxic.[1][2] Data for other isomers is lacking.Potent serotonergic neurotoxin.
Cardiotoxicity Potential for sympathomimetic cardiovascular effects (increased heart rate, blood pressure).Data lacking; potential for cardiotoxicity based on other chlorinated aromatic amines.Can induce cardiovascular effects.
Hepatotoxicity Potential for metabolic activation to reactive intermediates.Data lacking; potential for hepatotoxicity based on other chlorinated aromatic compounds.[5]Evidence of hepatotoxicity.

Proposed Mechanisms of Differential Toxicity

The stark difference in the neurotoxicity of 6-CAT and PCA, despite their structural similarities, highlights the critical role of molecular conformation in determining toxicological outcomes. The following diagram illustrates a hypothesized differentiation in their metabolic pathways.

cluster_PCA para-Chloroamphetamine (PCA) Metabolism cluster_6CAT 6-Chloro-2-Aminotetralin (6-CAT) Metabolism PCA para-Chloroamphetamine Metabolite_P Reactive Metabolite PCA->Metabolite_P Metabolic Activation Neurotoxicity_P Serotonergic Neurotoxicity Metabolite_P->Neurotoxicity_P CAT 6-Chloro-2-Aminotetralin Metabolite_C Non-toxic Metabolite CAT->Metabolite_C Metabolism Detox Detoxification Metabolite_C->Detox

Caption: Hypothesized metabolic pathways of PCA vs. 6-CAT.

Experimental Protocols for Comparative Toxicity Assessment

To address the current data gaps, a rigorous and systematic toxicological evaluation of chlorinated and non-chlorinated 2-aminotetralins is necessary. The following are detailed, step-by-step methodologies for key in vitro experiments.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxicity of test compounds in relevant cell lines.

Experimental Workflow:

cluster_workflow In Vitro Cytotoxicity Workflow start Cell Seeding (e.g., SH-SY5Y, HepG2, AC16) incubation1 24h Incubation (Adherence) start->incubation1 treatment Compound Treatment (Concentration Gradient) incubation1->treatment incubation2 24-72h Incubation treatment->incubation2 assay Cytotoxicity Assay (MTT, LDH, or Neutral Red) incubation2->assay readout Data Acquisition (Plate Reader) assay->readout analysis IC50 Determination readout->analysis

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol:

  • Cell Culture:

    • Maintain human neuroblastoma cells (SH-SY5Y), human hepatoma cells (HepG2), and human cardiomyocyte cells (AC16) in their respective recommended media and conditions.

    • Rationale: These cell lines represent the three key organ systems of interest for neurotoxicity, hepatotoxicity, and cardiotoxicity, respectively.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density for each cell line.

    • Rationale: A consistent cell number is critical for reproducible results.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each test compound (chlorinated and non-chlorinated 2-aminotetralins) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture media to achieve the desired final concentrations. The concentration range should be wide enough to capture a full dose-response curve.

    • Add the diluted compounds to the appropriate wells. Include vehicle control and positive control (e.g., doxorubicin for cardiotoxicity) wells.

    • Rationale: A proper concentration gradient is essential for accurate IC50 determination.

  • Incubation:

    • Incubate the treated plates for 24, 48, or 72 hours.

    • Rationale: Multiple time points can reveal time-dependent cytotoxic effects.

  • Cytotoxicity Assay (MTT Assay Example):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Rationale: MTT is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The available evidence suggests a complex and intriguing structure-toxicity relationship for chlorinated 2-aminotetralins. The case of 6-CAT, a reportedly non-neurotoxic analog of the potent neurotoxin PCA, challenges the general assumption that chlorination invariably increases the toxicity of amphetamine-like compounds.[1][2] This highlights the critical importance of empirical toxicological testing for each new chemical entity.

Significant data gaps remain, particularly concerning the cardiotoxicity and hepatotoxicity of chlorinated 2-aminotetralins. The experimental protocols outlined in this guide provide a framework for the systematic in vitro evaluation of these compounds. Future in vivo studies will be essential to confirm these findings and to assess the full toxicological profile, including pharmacokinetic and metabolic studies to identify potential reactive intermediates.

For researchers in drug development, this guide underscores the necessity of early and comprehensive toxicity profiling. While chlorination can be a valuable tool for optimizing pharmacological properties, its impact on safety must be carefully and empirically evaluated on a case-by-case basis. The unique example of 6-CAT suggests that with careful design, it may be possible to harness the benefits of chlorination without introducing significant toxicological liabilities.

References

  • 6-CAT. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Schultz, T. W., & Cronin, M. T. (2001). Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters. SAR and QSAR in Environmental Research, 12(1-2), 125-139.
  • PubChem. (n.d.). 2-Aminotetralin hydrochloride, (+-)-. Retrieved February 7, 2026, from [Link]

  • Ghezzi, P., Sacco, S., Saponaro, G., Villa, P., Gnocchi, P., Iacona, I., ... & Bertini, R. (2001). In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives. British Journal of Pharmacology, 134(7), 1547-1555.
  • dos Santos, A. A., de Souza, A. C. A., de Oliveira, G. A. R., & de Oliveira, G. A. R. (2023). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. Toxics, 11(11), 903.
  • Isik, I., & Celik, I. (2015). Neurotoxic effects of lambda-cyhalothrin modulated by piperonyl butoxide in the brain of Oreochromis niloticus. Environmental Toxicology and Pharmacology, 39(2), 793-799.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1993).
  • Boksa, J., & Flis, M. (2003). Neurotoxic effect of dermally applied chlorpyrifos and cypermethrin. Reversibility of changes. Annals of Agricultural and Environmental Medicine, 10(1), 89-93.
  • Lee, R. T. (2013). Cardiotoxicities of 5-Fluorouracil and Other Fluoropyrimidines.
  • Ferreira, A. C. S., da Silva, J. L., & de Oliveira, G. A. R. (2023). Cardiotoxicity Induced by Anticancer Therapies: A Call for Integrated Cardio-Oncology Practice. Current Oncology, 30(11), 9494-9513.
  • Kortagere, S., Ekins, S., & Welsh, W. J. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling, 27(2), 170-177.
  • Rehman, A., & Rehman, A. (2023). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. Toxics, 11(11), 902.
  • Das, A., Sneha, C., Sreelakshmi, K. J., Nair, S. N., Nisha, A. R., Priya, M. N., & Sujith, S. (2025). evaluation of cytotoxicity of chlorantraniliprole using in vivo and in vitro assay.
  • Zampella, E., Dell'Aversana, S., & Esposito, A. (2023). The Role of Advanced Cardiovascular Imaging Modalities in Cardio-Oncology: From Early Detection to Unravelling Mechanisms of Cardiotoxicity. Journal of Cardiovascular Development and Disease, 10(11), 456.
  • Li, F., & Obach, R. S. (2014). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology, 27(8), 1367-1375.
  • Al-Shorbagy, M. Y., El-Sayed, E. M., & El-Gendy, K. S. (2023).
  • Ivanova, Y. A., & Kletskii, M. E. (2017). Amination of chloro-substituted heteroarenes with adamantane-containing amines. Russian Chemical Bulletin, 66(8), 1461-1467.
  • Gholampour, F., Ghasemi, S., & Ghasemi, S. (2025).
  • [Anthracycline-Induced Cardiotoxicity and Exploration of Cardioprotective Drugs]. (2023). Yakugaku Zasshi, 143(11), 1047-1054.
  • Zhao, M., Zhang, X., Zhou, D., & Song, J. (2025). Advancements in Managing Anthracycline-Induced Cardiotoxicity: Insights from Interventional Clinical Trials. International Journal of General Medicine, 18, 1-15.
  • Schwerdt, G., Gekle, M., & Humpf, H. U. (2016). Structure-activity relationship of ochratoxin A and synthesized derivatives: importance of amino acid and halogen moiety for cytotoxicity. Archives of Toxicology, 90(7), 1709-1720.
  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. (1998). Google Patents.
  • Roy, D. R., & Chattaraj, P. K. (2022). Quantitative Structure-Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 27(22), 7805.
  • Amiel, A., Lecerf, L., & Salles, B. (2012). In vitro combined cytotoxic effects of pesticide cocktails simultaneously found in the French diet. Food and Chemical Toxicology, 50(11), 4077-4084.
  • Roy, D. R., & Chattaraj, P. K. (2022). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 27(22), 7805.
  • 6-CAT. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Babich, H., & Borenfreund, E. (1990). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Chlorine Dioxide and Chlorite. U.S. Department of Health and Human Services, Public Health Service.

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Validation

comparative docking studies of 2-aminotetralins at the dopamine D2 receptor

Executive Summary The 2-aminotetralin scaffold represents a "rigidified" analogue of dopamine, serving as a critical probe for mapping the orthosteric binding site (OBS) of the dopamine D2 receptor (D2R). Unlike flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminotetralin scaffold represents a "rigidified" analogue of dopamine, serving as a critical probe for mapping the orthosteric binding site (OBS) of the dopamine D2 receptor (D2R). Unlike flexible phenethylamines, the tetralin core restricts conformational freedom, allowing for precise interrogation of stereochemical and regiochemical requirements for receptor activation.

This guide provides a technical comparison of 2-aminotetralin derivatives (specifically 5-OH-DPAT and 7-OH-DPAT) against clinical standards like Rotigotine. It establishes a validated docking protocol emphasizing the transition from inactive (antagonist-bound) to active (agonist-bound) receptor states.

The Structural Landscape: Selecting the Correct Template

For years, D2R docking relied on homology models based on the D3 receptor. The release of high-resolution cryo-EM and crystal structures has fundamentally shifted this landscape.

The "Active" vs. "Inactive" Dilemma

A common failure mode in agonist docking is utilizing the wrong conformational state.

  • Inactive State (PDB: 6CM4): Co-crystallized with Risperidone (inverse agonist). TM5 and TM6 are oriented to block G-protein coupling. Do not use this for 2-aminotetralin agonist docking without extensive induced-fit relaxation.

  • Active State (PDB: 7JVR): Cryo-EM structure bound to Bromocriptine (agonist) and Gi protein.[1] This structure captures the inward movement of TM5 and the outward displacement of TM6, creating the specific "serine microdomain" geometry required for 2-aminotetralin binding.

Recommendation: Use PDB 7JVR as the primary template for 2-aminotetralin docking studies.

Comparative Ligand Profiling

The regiochemistry of the hydroxyl group on the tetralin ring (position 5 vs. 7) dictates functional selectivity between D2 and D3 receptors.

LigandStructure NoteD2R Affinity (

)
D3R Affinity (

)
Selectivity Profile
(S)-5-OH-DPAT 5-hydroxyl mimics dopamine meta-OH1.2 – 5.0 nM0.8 – 3.0 nMBalanced D2/D3 Agonist
(R)-7-OH-DPAT 7-hydroxyl orientation differs10 – 200 nM0.5 – 2.0 nMHigh D3 Selectivity (>50-fold)
Rotigotine Rigidified aminotetralin analog0.6 – 1.3 nM0.5 – 1.5 nMNon-selective High Potency
Dopamine Endogenous flexible ligand~500 nM (Low state)~10 nM (High state)Reference Agonist

Data aggregated from comparative binding studies (See References).

Validated Docking Workflow

This protocol utilizes an Induced-Fit Docking (IFD) approach to account for the flexibility of the Extracellular Loop 2 (ECL2), which acts as a "lid" over the orthosteric site.

DockingWorkflow Start Ligand Preparation (Epik: pH 7.4 ± 2.0) Sampling Conformational Sampling (Ring Conformations) Start->Sampling ProtPrep Protein Preparation (PDB: 7JVR) Remove Gi/Nanobody Cap Termini Grid Grid Generation Center: Asp114 (3.32) Box: 20Å x 20Å x 20Å ProtPrep->Grid Docking Initial Docking (SP) Soft Potential Grid->Docking Sampling->Docking IFD Induced Fit Refinement Prime Side-chain Prediction (Residues < 5Å) Docking->IFD Top 20 Poses Scoring Final Scoring (XP) Rank by dG bind IFD->Scoring Validation Validation Redock Bromocriptine (RMSD < 2.0Å) Scoring->Validation

Figure 1: Step-by-step Induced-Fit Docking workflow optimized for GPCR agonist binding modes.

Detailed Protocol Steps:
  • Ligand Preparation:

    • Generate 3D conformers.[2][3]

    • Critical: Protonate the tertiary amine. The

      
       of DPAT derivatives is ~10.5; they are positively charged at physiological pH.
      
    • Preserve stereochemistry: (S)-5-OH-DPAT and (R)-7-OH-DPAT must be treated as distinct entries.

  • Protein Preparation (PDB 7JVR):

    • Remove the G-protein heterotrimer and stabilizing nanobodies.

    • Retain structural waters within 5Å of the binding pocket (often bridging waters between Serines and ligand).

    • Optimize H-bond network (PropKa pH 7.0).

  • Grid Generation:

    • Centroid: Defined by the co-crystallized bromocriptine or focused on Asp114 (3.32) .

    • Constraints: Define a hydrogen bond constraint on Asp114 (optional but recommended for convergence).

  • Induced Fit Docking (IFD):

    • Standard rigid docking fails to capture the specific rotameric changes of Phe389 (6.51) and Trp386 (6.48) required to accommodate the propyl tails of DPAT.

    • Run IFD allowing flexibility for residues within 5.0 Å of the ligand pose.

Mechanistic Analysis: The Serine Microdomain

The defining feature of 2-aminotetralin binding is the interaction with the "Serine Microdomain" in Transmembrane Helix 5 (TM5). This interaction distinguishes agonists from antagonists.

The Interaction Map

InteractionMap Ligand 5-OH-DPAT (Protonated Amine) Asp114 Asp114 (3.32) Ionic Lock Ligand->Asp114 Salt Bridge Ser193 Ser193 (5.42) Meta-OH H-bond Ligand->Ser193 H-Bond (S-isomer) Ser197 Ser197 (5.46) Auxiliary H-bond Ligand->Ser197 H-Bond (R-isomer) Phe390 Phe390 (6.52) Edge-to-Face Pi Ligand->Phe390 Pi-Stacking Trp386 Trp386 (6.48) Hydrophobic Floor Ligand->Trp386 VdW Val115 Val115 (3.33) Hydrophobic

Figure 2: Interaction network of 5-OH-DPAT at the D2 Receptor orthosteric site.

Key Interaction Checkpoints
  • The Ionic Lock (Asp114): The protonated nitrogen of the aminotetralin must form a salt bridge (approx. 2.8 Å) with the carboxylate of Asp114. If this is missing, the pose is invalid.

  • The Serine Switch (Ser193 vs Ser197):

    • (S)-5-OH-DPAT: The 5-hydroxyl group forms a hydrogen bond primarily with Ser193 (5.42) .[4] This mimics the meta-hydroxyl of dopamine.

    • (R)-5-OH-DPAT: The enantiomer often shifts to interact with Ser197 (5.46) , explaining the slight difference in potency and kinetics.

  • The Hydrophobic Clamp: The aromatic ring of the tetralin sits in a "sandwich" formed by Phe390 (6.52) and Val115 (3.33) .

Experimental Validation Data

When evaluating your docking results, compare your calculated Binding Energy (


) or Docking Score against these experimental benchmarks.

Table 1: Experimental Binding Affinities (


) at Human D2R 
Compound

(nM)
SourceStructural Insight
(S)-5-OH-DPAT 1.5[1, 2]Optimal Ser193 interaction; Full Agonist.
(R)-5-OH-DPAT 6.2[1]Sub-optimal Ser197 interaction.
(R)-7-OH-DPAT 143[3, 4]Steric clash with TM5 in D2; fits better in D3.
Rotigotine 0.75[5]Thiophene tail extends into secondary pocket (ECL2).
Risperidone 3.8[6]Inverse Agonist (binds inactive state 6CM4).

Note:


 values can vary based on radioligand used (

-Spiperone vs

-NPA). Values listed are representative of high-affinity state binding.

References

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Cryo-EM structure of Bromocriptine-bound dopamine receptor 2 in complex with Gi protein (PDB 7JVR). Source: RCSB Protein Data Bank URL:[Link]

  • 7-OH-DPAT: Ligand Activity Charts. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors. Source: Molecular Pharmacology / PubMed URL:[2][Link]

  • Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. Source:[5] British Journal of Pharmacology URL:[Link]

  • Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone (PDB 6CM4). Source: Nature / RCSB URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
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